8BTC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H9Cl2NO |
|---|---|
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
1-(4,5-dichloro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c1-6(14)13-5-4-7-9(13)3-2-8(11)10(7)12/h2-3H,4-5H2,1H3 |
Clé InChI |
FSLARAPYXMNEFP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of 8BTC: A Non-Covalent Notum Inhibitor Restoring Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the Notum inhibitor associated with the Protein Data Bank (PDB) entry 8BTC. This compound, a potent, non-covalent N-acyl indoline (B122111), effectively inhibits the enzymatic activity of Notum, a key negative regulator of the Wnt signaling pathway. By blocking Notum's ability to deacylate Wnt proteins, this compound restores the signaling cascade, which plays a crucial role in numerous physiological and pathological processes, including tissue regeneration and neurogenesis. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to Notum and its Role in Wnt Signaling
The Wnt signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. The activity of Wnt proteins is critically dependent on a post-translational modification where a palmitoleate (B1233929) group is attached to a conserved serine residue. This lipid modification is necessary for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.[1][2][3]
Notum is a secreted carboxylesterase that acts as an antagonist of the Wnt pathway.[1][2] It functions by removing the essential palmitoleate moiety from Wnt proteins, rendering them unable to bind to their receptors and thereby inactivating the signaling cascade. Elevated Notum activity has been implicated in various diseases, making it a compelling therapeutic target. Inhibition of Notum is a promising strategy to restore Wnt signaling in pathological conditions characterized by its downregulation.
The this compound Inhibitor: A Potent, Non-Covalent N-Acyl Indoline
The compound associated with PDB ID this compound is a member of the N-acyl indoline series of Notum inhibitors. Contrary to some commercial sources that misidentify it as a covalent inhibitor, structural and biochemical data confirm its non-covalent binding mode. These inhibitors were developed from a covalent virtual screening hit and optimized for potency and drug-like properties.
The core mechanism of action of the this compound inhibitor is its direct binding to the active site of Notum. X-ray crystallography studies, including the this compound structure, reveal that the N-acyl indoline scaffold fits into the palmitoleate-binding pocket of the enzyme. This binding is stabilized by key interactions, including aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole of the enzyme. By occupying the active site, the inhibitor prevents the access of palmitoylated Wnt proteins, thus preserving their active state and allowing them to engage with their receptors to activate the Wnt signaling pathway.
Quantitative Data
The following tables summarize the quantitative data for representative N-acyl indoline Notum inhibitors, including compounds from the same series as the inhibitor in PDB ID this compound.
Table 1: In Vitro Potency of N-Acyl Indoline Notum Inhibitors
| Compound | Notum IC50 (nM) (OPTS Assay) | TCF/LEF Reporter EC50 (nM) |
| 4v | 3.6 | 130 |
| 4w | 2.5 | 110 |
| 4y | 1.8 | 90 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: ADME Properties of Lead N-Acyl Indolines
| Compound | Aqueous Solubility (µM) | Mouse Liver Microsomal Stability (% remaining at 60 min) | Human Liver Microsomal Stability (% remaining at 60 min) |
| 4v | 35 | 10 | 25 |
| 4w | 45 | 15 | 30 |
| 4y | 20 | 5 | 15 |
ADME: Absorption, Distribution, Metabolism, and Excretion.
Experimental Protocols
Notum-OPTS Biochemical Assay
This assay quantitatively measures the enzymatic activity of Notum and the potency of its inhibitors.
Methodology:
-
Recombinant human Notum enzyme is incubated with the test compound (e.g., this compound series inhibitors) at various concentrations in a 384-well plate.
-
The fluorescent substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is added to the wells.
-
Notum hydrolyzes the octanoyl group from OPTS, leading to an increase in fluorescence.
-
The reaction is incubated at room temperature for a defined period (e.g., 40 minutes).
-
The fluorescence is measured using a microplate reader (excitation at ~485 nm, emission at ~520 nm).
-
The concentration of the inhibitor that reduces Notum activity by 50% (IC50) is calculated from the dose-response curve.
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This assay determines the ability of a Notum inhibitor to restore Wnt signaling in a cellular context.
Methodology:
-
HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct are seeded in a 96-well plate.
-
The cells are co-treated with recombinant Wnt3a, recombinant Notum, and the test inhibitor at various concentrations.
-
In the absence of an inhibitor, Notum deacylates Wnt3a, leading to low levels of Wnt signaling and consequently low luciferase expression.
-
In the presence of a potent Notum inhibitor, Wnt3a remains active, stimulates the Wnt pathway, and induces the expression of luciferase.
-
After an incubation period (e.g., 5-6 hours), a luciferase substrate is added to the cells.
-
The resulting luminescence, which is proportional to the level of Wnt signaling, is measured using a luminometer.
-
The concentration of the inhibitor that restores the Wnt signal to 50% of its maximum (EC50) is determined from the dose-response curve.
X-ray Crystallography of Notum-Inhibitor Complexes
This technique provides high-resolution structural information on how the inhibitor binds to Notum.
Methodology:
-
Crystals of the Notum protein are grown.
-
The crystals are soaked in a solution containing the inhibitor.
-
The soaked crystals are then cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.
-
The diffraction data are collected and processed to generate an electron density map.
-
The structure of the Notum-inhibitor complex is built into the electron density map and refined to high resolution (e.g., 1.54 Å for this compound). This allows for the detailed visualization of the binding interactions between the inhibitor and the active site of Notum.
Visualizations
Signaling Pathways
References
An In-depth Technical Guide to the Function of Anticancer Carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature did not yield specific information for a compound designated "8BTC compound 4w" or its potential chemical name "8-benzoyl-N-(naphthalen-1-yl)-9-pentyl-9H-carbazole-3-carboxamide." The following guide provides a general overview of the functions of carbazole (B46965) derivatives as potential anticancer agents, based on available research for this class of compounds. The data and pathways presented are illustrative of carbazole derivatives and are not specific to a compound named "this compound compound 4w."
Introduction to Carbazole Derivatives in Oncology
Carbazole, a tricyclic aromatic heterocyclic compound, serves as a scaffold for a wide range of biologically active molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[2][3][4] The planar and electron-rich nature of the carbazole nucleus allows for intercalation into DNA and interaction with various biological targets, making it a privileged structure in the design of novel therapeutic agents. In the context of oncology, carbazole-based compounds have been investigated for their ability to modulate key signaling pathways, inhibit essential enzymes in cancer cell proliferation, and induce apoptosis.
General Mechanisms of Action of Anticancer Carbazole Derivatives
Carbazole derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells.
-
Modulation of Signaling Pathways: Many carbazole derivatives have been shown to interfere with critical signaling cascades that control cell growth, proliferation, and survival. Notable pathways affected include:
-
p53 Signaling Pathway: Some carbazole compounds can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
-
JAK/STAT Pathway: Inhibition of the JAK/STAT signaling pathway, particularly STAT3, is another mechanism by which carbazole derivatives can suppress tumor growth and survival.
-
MAPK and AKT Signaling Pathways: These pathways are central to cell proliferation and survival, and some carbazole-based agents have been found to inhibit their activity.
-
-
Enzyme Inhibition: Carbazole derivatives can act as inhibitors of enzymes that are crucial for cancer progression.
-
Topoisomerase Inhibition: By interfering with topoisomerase I or II, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: Protein kinases are key regulators of cell signaling, and their inhibition by carbazole derivatives can block oncogenic signaling.
-
-
Induction of Apoptosis: A common outcome of treatment with carbazole derivatives is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase cascades.
-
DNA Intercalation: The planar aromatic structure of the carbazole ring system allows these molecules to insert between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Quantitative Data on Anticancer Activity of Exemplary Carbazole Derivatives
The following table summarizes the in vitro anticancer activity of several carbazole derivatives from the literature to illustrate how such data is typically presented. Please note that these are examples and do not represent the compound "this compound compound 4w."
| Compound/Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1.0 | |
| 1,4-dimethyl-carbazole derivatives (Compound 19) | A375 (Melanoma) | 50 | |
| 1,4-dimethyl-carbazole derivatives (Compound 21) | A375 (Melanoma) | 60 | |
| N-methyl carbazole-3-carboxamide derivative (Compound 11) | MCF7 (Breast Cancer) | 6.44 | |
| N-methyl carbazole-3-carboxamide derivative (Compound 10) | HepG2 (Liver Cancer) | 7.68 | |
| 5,8-Dimethyl-9H-carbazole derivative (Compound 4) | MDA-MB-231 (Breast Cancer) | 0.73 |
Experimental Protocols
Detailed experimental protocols are highly specific to the compound and the biological question being investigated. Below are generalized methodologies for key experiments commonly used to characterize the function of anticancer compounds.
4.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.3. Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins in a signaling pathway (e.g., p53, STAT3, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that can be targeted by anticancer carbazole derivatives, based on mechanisms described in the literature.
Caption: Hypothetical activation of the p53 pathway by a carbazole derivative.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by a carbazole derivative.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Wnt Signaling: A Technical Guide to the Role of 8BTC, a Novel Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in a range of diseases. Notum, a secreted carboxylesterase, acts as a negative regulator of this pathway by deacylating Wnt proteins, rendering them inactive. The restoration of Wnt signaling through the inhibition of Notum presents a promising therapeutic strategy. This technical guide provides an in-depth overview of 8BTC (also known as ARUK3004558), a potent, non-covalent inhibitor of Notum, and its role in the restoration of the Wnt signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Wnt Signaling and Notum
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, tissue homeostasis, and regeneration. The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt protein to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Notum is a carboxylesterase that negatively regulates Wnt signaling by removing a palmitoleate (B1233929) group essential for the activity of Wnt proteins.[1] This deacylation prevents Wnt proteins from binding to their receptors, thus inhibiting the downstream signaling cascade. Inhibition of Notum, therefore, represents a direct mechanism for restoring Wnt signaling in pathological conditions where this pathway is suppressed.
This compound: A Non-Covalent Inhibitor of Notum
This compound (ARUK3004558) is a small molecule inhibitor of Notum, identified through a fragment screen.[2] It is an N-acyl indoline (B122111) that acts as a potent, non-covalent inhibitor of Notum's carboxylesterase activity.[2] The binding of this compound to the palmitoleate pocket of Notum has been characterized by high-resolution X-ray crystallography (PDB ID: this compound).[2]
Mechanism of Action
This compound functions by competitively binding to the active site of the Notum enzyme. This prevents Notum from accessing and hydrolyzing the palmitoleate moiety on Wnt proteins. As a result, Wnt proteins remain in their active, acylated state, capable of binding to their receptors and initiating downstream signaling. This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated gene transcription, effectively restoring the canonical Wnt signaling pathway.
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and effective concentrations for representative Notum inhibitors from the same chemical series as this compound.
| Compound | Notum IC50 (μM) [Biochemical OPTS Assay] | Reference |
| ARUK3004558 (this compound) | Data not explicitly published in primary literature | N/A |
| Compound 7b | 0.065 ± 0.040 | [3] |
| Compound 7d | 0.0067 ± 0.0016 | [3] |
| ARUK3001185 | 0.0067 | [4] |
Table 1: Biochemical Inhibition of Notum Activity. IC50 values represent the concentration of the inhibitor required to reduce Notum's enzymatic activity by 50% in a biochemical assay using the fluorescent substrate OPTS.
| Compound | TCF/LEF Reporter Assay EC50 (μM) [Cell-Based] | Reference |
| ARUK3004558 (this compound) | Data not explicitly published in primary literature | N/A |
| Compound 7b | 1.6 ± 1.2 | [3] |
| Compound 7d | 0.110 ± 0.100 | [3] |
| ARUK3001185 | 0.110 | [5] |
Table 2: Restoration of Wnt Signaling in a Cellular Context. EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal restoration of Wnt3a-induced TCF/LEF reporter activity in the presence of Notum.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound and related Notum inhibitors.
Notum OPTS Biochemical Assay
This assay quantifies the enzymatic activity of Notum through the hydrolysis of a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).
Materials:
-
Recombinant human Notum protein (S81–T451 with a C330S mutation)
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate (Sigma)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well, low-volume, black plates (e.g., Greiner)
-
Acoustic liquid handler (e.g., Labcyte Echo 550)
-
Fluorescence plate reader (e.g., PheraSTAR FSX)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense the test compounds into the 384-well plates.
-
Add the OPTS substrate to all wells.
-
Initiate the reaction by adding the recombinant Notum protein to all wells, except for the negative controls.
-
Incubate the plate at room temperature for 40 minutes.
-
Measure the endpoint fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[6]
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This cell-based assay measures the restoration of canonical Wnt signaling by quantifying the activity of a luciferase reporter gene under the control of TCF/LEF transcriptional response elements.
Materials:
-
HEK293 cell line stably expressing a TCF/LEF-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Recombinant Wnt3a.
-
Recombinant Notum.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the TCF/LEF reporter HEK293 cells into 96-well plates at a density that will result in approximately 80% confluency on the day of the assay.
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing a fixed concentration of recombinant Wnt3a and recombinant Notum.
-
Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., cells with Wnt3a and Notum but no inhibitor, cells with Wnt3a only).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data and calculate the fold induction of luciferase activity. Determine the EC50 value, which represents the concentration of the inhibitor that restores the Wnt signal to 50% of its maximal level in the presence of Notum.[3][5]
Visualizations
The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound action, and the experimental workflow.
Figure 1: The Canonical Wnt Signaling Pathway.
Figure 2: Mechanism of this compound in Wnt Pathway Restoration.
Figure 3: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable research tool for the study of Wnt signaling and the therapeutic potential of Notum inhibition. As a potent, non-covalent inhibitor, it allows for the controlled restoration of the Wnt pathway, providing a means to investigate the consequences of reactivating this critical signaling cascade in various disease models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further studies with this compound and its optimized analogs will continue to elucidate the role of Notum in health and disease, and may pave the way for novel therapeutics that target the Wnt signaling pathway.
References
Crystallography and Structure of the Notum Inhibitor 8BTC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic structure and biochemical properties of the inhibitor 8BTC. The document details the experimental procedures utilized for structure determination, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound, also known as ARUK3004558, is a potent, non-covalent inhibitor of the human carboxylesterase Notum.[1] Notum is a negative regulator of the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and is implicated in various diseases, including cancer. By inhibiting Notum, this compound can restore Wnt signaling, making it a valuable tool for studying the therapeutic potential of Notum inhibition.[1]
This guide is based on the crystal structure of human Notum in complex with this compound, available in the Protein Data Bank (PDB) under the accession code this compound.[1] The structure was determined by X-ray diffraction at a resolution of 1.54 Å.[1]
Crystallographic and Structural Data
The following tables summarize the key quantitative data from the crystallographic analysis of the this compound-Notum complex.
Table 1: Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | This compound |
| Resolution (Å) | 1.54 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=50.3, b=75.5, c=100.2 |
| R-work | 0.211 |
| R-free | 0.230 |
| Method | X-RAY DIFFRACTION |
Data sourced from the RCSB PDB entry this compound.[1]
Table 2: Biochemical Data
| Inhibitor | Target | IC50 (nM) |
| This compound (compound 4w) | Notum | 2.5 |
Data sourced from MedchemExpress and the primary publication.
Binding and Mechanism of Action
This compound is an N-acyl indoline (B122111) that was developed from a covalent virtual screening hit. It binds non-covalently to the palmitoleate (B1233929) pocket of Notum. The binding is characterized by key interactions, including aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole. By occupying this pocket, this compound prevents the catalytic activity of Notum, which is responsible for removing palmitoleoyl groups from Wnt proteins, thereby inactivating them. The inhibition of Notum by this compound leads to the restoration of Wnt signaling.
Experimental Protocols
The following are the detailed methodologies for the key experiments involved in the structural determination of the this compound-Notum complex, as described in the primary publication.
Protein Expression and Purification
-
Construct: A construct of human Notum (residues 79-433) with a C-terminal His6-tag was used.
-
Expression System: The protein was expressed in HEK293T cells.
-
Purification:
-
The conditioned medium was harvested and subjected to immobilized metal affinity chromatography (IMAC) using a HisTrap HP column.
-
The protein was eluted with an imidazole (B134444) gradient.
-
Further purification was achieved by size-exclusion chromatography using a Superdex 200 column equilibrated in a buffer containing 20 mM HEPES pH 7.5 and 150 mM NaCl.
-
Protein concentration was determined using the theoretical extinction coefficient at 280 nm.
-
Crystallization
-
Complex Formation: The purified Notum protein was incubated with a 5-fold molar excess of this compound.
-
Crystallization Method: The hanging drop vapor diffusion method was employed.
-
Conditions: Crystals were grown by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5 and 20% w/v PEG 8000.
-
Cryo-protection: For data collection, crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with 25% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.
Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data were collected at a synchrotron source.
-
Data Processing: The diffraction data were processed and scaled using standard crystallographic software packages.
-
Structure Solution: The structure was solved by molecular replacement using a previously determined structure of Notum as the search model.
-
Refinement: The model was refined using iterative cycles of manual model building and automated refinement. The inhibitor was modeled into the electron density maps, and water molecules were added.
-
Validation: The final model was validated using standard crystallographic validation tools to assess its geometric quality and fit to the electron density data.
Visualizations
Wnt Signaling Pathway and Notum Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the role of Notum and its inhibition by this compound. In the "OFF" state, Notum removes the palmitoleoyl group from Wnt, preventing it from binding to its receptor Frizzled (Fz) and the co-receptor LRP5/6. This leads to the degradation of β-catenin. In the "ON" state, this compound inhibits Notum, allowing Wnt to bind to its receptors, which leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of target gene transcription.
Caption: Wnt signaling pathway modulation by Notum and its inhibitor this compound.
Experimental Workflow for Structure Determination
The following diagram outlines the major steps in the experimental workflow for determining the crystal structure of the Notum-8BTC complex.
Caption: Experimental workflow for the structure determination of the Notum-8BTC complex.
References
Biochemical Properties of Notum Inhibitor 8BTC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of 8BTC (also known as ARUK3001185), a potent, non-covalent inhibitor of the human carboxylesterase Notum. Notum is a key negative regulator of the Wnt signaling pathway, and its inhibition presents a promising therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.[1][2]
Mechanism of Action
Notum exerts its inhibitory effect on the Wnt signaling pathway by acting as a secreted carboxylesterase. It specifically recognizes and hydrolyzes the palmitoleate (B1233929) group attached to a conserved serine residue on Wnt proteins.[3] This deacylation is critical, as the lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.[1]
This compound functions as a potent, non-covalent inhibitor of Notum.[4] X-ray crystallography studies have revealed that this compound binds directly within the palmitoleate-binding pocket of the Notum active site. Key interactions include aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole, effectively blocking the entry and processing of the natural Wnt substrate. By occupying the active site, this compound prevents the deacylation of Wnt proteins, thereby restoring their ability to activate the Wnt signaling cascade.
Quantitative Data on Inhibitory Potency
The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The following table summarizes the key quantitative data for its potency against human Notum.
| Parameter | Value (nM) | Assay Type | Brief Description |
| IC50 | 6.7 | Biochemical (OPTS) | Concentration of this compound required to inhibit 50% of recombinant human Notum enzyme activity using the fluorescent substrate OPTS. |
| EC50 | 110 | Cell-Based (TCF/LEF) | Concentration of this compound required to achieve 50% of the maximal restoration of Wnt signaling in a cellular environment in the presence of Notum. |
Experimental Protocols
The characterization of Notum inhibitors like this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Notum-OPTS Biochemical Assay (IC50 Determination)
This assay directly measures the enzymatic activity of Notum using a synthetic fluorescent substrate.
Principle: The assay utilizes trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), a non-fluorescent substrate. Notum cleaves the octanoyl group, releasing the highly fluorescent product, pyranine (B1669890) (HPTS). The rate of fluorescence increase is proportional to Notum activity. An inhibitor's potency is determined by its ability to reduce this rate.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Enzyme Solution: Dilute recombinant human Notum protein to the desired final concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of OPTS in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer.
-
Inhibitor (this compound) Dilution Series: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the this compound serial dilutions or DMSO (for control wells) into the wells of a 384-well microplate.
-
Add the Notum enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate for a defined pre-incubation period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the OPTS substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the positive (enzyme + substrate + DMSO) and negative (enzyme + substrate + high concentration of a known inhibitor) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
TCF/LEF Luciferase Reporter Assay (EC50 Determination)
This cell-based assay measures the ability of an inhibitor to restore Wnt signaling downstream of Notum's activity.
Principle: The assay uses a cell line (e.g., HEK293) engineered to contain a TCF/LEF-responsive promoter driving the expression of a luciferase reporter gene. Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which, along with TCF/LEF transcription factors, activates the reporter, resulting in light production. Notum added to the cell culture medium will inactivate Wnt ligands, suppressing the luciferase signal. A Notum inhibitor like this compound will counteract this effect, restoring the signal in a dose-dependent manner.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the TCF/LEF-luciferase reporter in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a white, clear-bottom 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Prepare solutions of recombinant Wnt3a ligand and recombinant Notum enzyme in the cell culture medium.
-
Aspirate the growth medium from the cells and replace it with the medium containing a fixed concentration of Wnt3a, a fixed concentration of Notum, and the varying concentrations of this compound.
-
Include control wells: "unstimulated" (no Wnt3a), "stimulated" (Wnt3a only), and "inhibited" (Wnt3a + Notum without this compound).
-
-
Incubation and Lysis:
-
Incubate the plate for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells using a suitable luciferase lysis buffer.
-
-
Data Acquisition and Analysis:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a luminometer.
-
Normalize the data by subtracting the background luminescence (from unstimulated wells).
-
Calculate the fold induction of the signal relative to the "inhibited" control.
-
Plot the fold induction against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Wnt signaling pathway modulation by Notum and its inhibitor this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and characterization of a Notum inhibitor.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Notum Inhibitor ARUK3004558 - Summary - Protein Data Bank Japan [pdbj.org]
8-Bromo-7-Methoxychrysin (8BTC): A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-7-methoxychrysin (BrMC), a synthetic derivative of the natural flavonoid chrysin (B1683763), has demonstrated significant anti-cancer activity across various cancer models. This technical guide provides an in-depth overview of the core mechanisms of 8BTC, focusing on its interactions with key protein targets and the subsequent impact on critical signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the complex signaling networks modulated by this compound.
Introduction
Chrysin, a naturally occurring flavonoid, has long been investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1] However, its clinical utility has been hampered by poor bioavailability. 8-Bromo-7-methoxychrysin (BrMC or this compound) is a synthesized analog of chrysin designed to overcome these limitations, exhibiting more potent biological activity.[1] Emerging research has identified this compound as a promising inhibitor that targets multiple signaling pathways crucial for cancer cell proliferation, survival, and the maintenance of cancer stem cells (CSCs). This guide serves as a technical resource for researchers engaged in the study and development of novel cancer therapeutics.
Quantitative Data on this compound Bioactivity
The following table summarizes the available quantitative data on the inhibitory effects of this compound on cancer cell lines. While direct IC50 values for protein-inhibitor interactions are not widely reported in the literature, cell-based assay data provides valuable insights into the compound's potency.
| Cell Line | Assay Type | Parameter Measured | Value | Reference |
| Liver Cancer Stem Cells (LCSCs from MHCC97) | Proliferation Assay (MTT) | IC50 | ~0.5 µmol/L | [1] |
| Parental MHCC97 Liver Cancer Cells | Proliferation Assay (MTT) | IC50 | 17.9 µmol/L | [1] |
| HepG2 Hepatocellular Carcinoma | Apoptosis Assay (FCM) | % of Sub-G1 Cells (Apoptosis) | 39.0% ± 2.8% at 10 µmol/L (48h) | [2] |
| Bel-7402 Hepatocellular Carcinoma | Apoptosis Assay (FCM) | % of Sub-G1 Cells (Apoptosis) | 32.1% ± 2.6% at 10 µmol/L (48h) | [2] |
Target Protein Interactions and Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanisms of action identified to date are detailed below.
Downregulation of the Wnt/β-Catenin Pathway
In liver cancer stem cells (LCSCs), this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is critical for the self-renewal and maintenance of CSCs.
-
Mechanism: this compound treatment leads to a significant dose-dependent decrease in the expression of β-catenin.[1] The downstream targets of β-catenin, such as the stem cell markers CD44 and CD133, are also downregulated.[1] While the direct binding target is not fully elucidated, it is speculated that this compound may act upstream of β-catenin, possibly by influencing the activity of kinases like Akt and GSK3β which are involved in β-catenin degradation.[1]
-
Experimental Evidence: Western blot analysis has confirmed the reduction of β-catenin protein levels in LCSCs following treatment with this compound at concentrations as low as 0.1 µmol/L.[1] Furthermore, the inhibitory effects of this compound on LCSC self-renewal can be antagonized by treatment with Wnt3a, a canonical Wnt ligand that stabilizes β-catenin.[1][3]
Inhibition of the STAT3/Twist Signaling Axis
The STAT3 signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and stemness. This compound has been found to inhibit this pathway in liver cancer stem-like cells (LCSLCs).[4]
-
Mechanism: this compound treatment leads to a reduction in the phosphorylation of STAT3 (p-STAT3), which is its active form.[4] This, in turn, downregulates the expression of Twist1, a downstream target of STAT3 and a key transcription factor involved in epithelial-mesenchymal transition (EMT) and cancer metastasis.[4][5]
-
Experimental Evidence: Western blot analyses have shown a concentration-dependent decrease in p-STAT3 and Twist1 protein levels in LCSLCs treated with this compound.[4] The inhibitory effects of this compound on sphere formation and cell migration were enhanced when co-administered with a specific STAT3 inhibitor, JSI-124.[4]
Regulation of the Akt/FOXO3a Pathway and Induction of Apoptosis
The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation. This compound has been shown to induce apoptosis in ovarian cancer cells by modulating this pathway.[6][7]
-
Mechanism: this compound treatment inhibits the phosphorylation of Akt, a key kinase in the pathway.[6] Inactivation of Akt leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[6] Activated FOXO3a then upregulates the expression of pro-apoptotic proteins, such as Bim (Bcl-2-interacting mediator of cell death), ultimately leading to apoptosis.[6]
-
Experimental Evidence: In both cisplatin-sensitive and -resistant ovarian cancer cells, this compound treatment resulted in a dose-dependent inhibition of FOXO3a phosphorylation and a parallel upregulation of Bim expression, as determined by Western blotting.[6] Silencing of Bim expression using siRNA was shown to attenuate this compound-induced apoptosis.[6]
Induction of Apoptosis via ROS and JNK Activation
In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
-
Mechanism: Treatment with this compound leads to an increase in intracellular ROS levels.[2] This oxidative stress triggers the sustained activation (phosphorylation) of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[2] Activated JNK then phosphorylates downstream targets such as c-Jun, leading to the activation of the apoptotic cascade, including caspase-3 activation.[2]
-
Experimental Evidence: Flow cytometry analysis has demonstrated a time-dependent increase in ROS generation in HCC cells treated with this compound.[2] Western blotting confirmed the increased phosphorylation of both JNK and its substrate c-Jun.[2] The apoptotic effects of this compound could be attenuated by pre-treatment with the ROS scavenger N-acetylcysteine or the JNK inhibitor SP600125.[2]
Note on Retracted Research
It is important to note that a study previously reporting that this compound targets NF-κB and FoxM1 to inhibit lung cancer stem cells has been retracted.[8] The retraction was due to the inability to revalidate the original western blot images. Therefore, the findings from this publication should be disregarded.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on the experiments cited in the literature for this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is designed to assess the effect of this compound on the protein levels of targets such as β-catenin, STAT3, Akt, and their phosphorylated forms.
-
1. Cell Culture and Treatment:
-
Plate cells (e.g., MHCC97, A2780, SMMC-7721) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µmol/L) or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
-
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
4. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Anti-β-catenin
-
Anti-phospho-STAT3 (Tyr705)
-
Anti-STAT3
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt
-
Anti-FOXO3a
-
Anti-Bim
-
Anti-phospho-JNK
-
Anti-JNK
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
-
1. Cell Preparation:
-
Harvest cancer cells and prepare a single-cell suspension.
-
-
2. Seeding:
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well or 24-well plates.
-
-
3. Culture Medium:
-
Culture the cells in serum-free stem cell medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF.
-
Add different concentrations of this compound (e.g., 0.1, 0.3, 1.0 µmol/L) or vehicle control to the medium.
-
-
4. Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Replenish the medium with fresh growth factors and this compound every 3-4 days.
-
-
5. Quantification:
-
After the incubation period, count the number of spheres (tumorspheres) formed in each well under a microscope. A sphere is typically defined as a spheroid with a diameter greater than 50 µm.
-
Calculate the sphere formation efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.
-
Conclusion
8-Bromo-7-methoxychrysin is a promising anti-cancer agent that targets multiple, interconnected signaling pathways essential for cancer cell proliferation, survival, and stemness. Its ability to inhibit the Wnt/β-catenin, STAT3/Twist, and Akt/FOXO3a pathways, as well as induce apoptosis via ROS/JNK activation, highlights its potential as a multi-targeted therapeutic. The quantitative data, while still emerging, suggests potent activity, particularly against cancer stem cell populations. The experimental protocols provided in this guide offer a foundation for further investigation into the mechanisms of action and potential clinical applications of this compound. Future research should focus on identifying the direct protein targets of this compound and further evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. 8-Bromo-7-methoxychrysin-blocked STAT3/Twist axis inhibits the stemness of cancer stem cell-like cell originated from SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of 8BTC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro characterization of 8BTC, a potent covalent inhibitor of the human carboxylesterase Notum. This compound, also identified as compound 4w, demonstrates significant potential in the modulation of Wnt signaling pathways, which are crucial in various physiological and pathological processes, including cancer and stem cell regulation. This document details the biochemical and cell-based assays employed to elucidate the inhibitory activity and mechanism of action of this compound, presenting key quantitative data and outlining detailed experimental protocols. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's in-vitro profile.
Introduction
This compound is a small molecule inhibitor targeting Notum, a negative regulator of the Wnt signaling pathway.[1][2] Notum functions by deacylating Wnt proteins, a post-translational modification essential for their activity.[2][3] By inhibiting Notum, this compound effectively restores Wnt signaling, a mechanism with therapeutic implications in diseases characterized by dysregulated Wnt pathways. The in-vitro characterization of this compound is fundamental to understanding its potency, selectivity, and mode of action, providing a solid foundation for further preclinical and clinical development.
Quantitative Data Summary
The inhibitory potency of this compound against human Notum has been determined through various in-vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.5 nM | Biochemical Notum-OPTS Assay | [1] |
| Molecular Formula | C10H9Cl2NO | - | [1] |
| CAS Number | 3064070-24-9 | - | [1] |
Signaling Pathway
This compound modulates the canonical Wnt signaling pathway through the inhibition of Notum. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. The binding of Wnt to its receptor complex, Frizzled (FZD) and LRP5/6, leads to the inactivation of this complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it acts as a co-activator for TCF/LEF transcription factors, inducing the expression of Wnt target genes. Notum negatively regulates this pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is crucial for their interaction with the FZD receptor. This compound inhibits Notum, thereby preventing the deacylation of Wnt and promoting Wnt signaling.
Experimental Protocols
Biochemical Notum-OPTS Assay
This assay quantitatively measures the enzymatic activity of Notum and the inhibitory effect of this compound. It utilizes a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon cleavage by Notum, releases a fluorescent product.[2][4]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Notum enzyme in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the substrate OPTS in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Notum enzyme solution to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OPTS substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Normalize the rates against the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Initial Toxicity Screening of 8BTC: A Technical Guide for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the initial toxicity screening of 8BTC, a potent covalent inhibitor of the carboxylesterase Notum[1]. As a novel compound targeting the Wnt signaling pathway, a thorough and systematic evaluation of its safety profile is paramount before advancing to later stages of drug development. This guide outlines the recommended in vitro and in vivo assays, provides detailed experimental protocols, and presents a framework for data interpretation. The objective is to establish a foundational understanding of the potential toxicological liabilities of this compound, including its cytotoxic, genotoxic, and systemic effects. All quantitative data, when available, should be meticulously documented in the provided tables to facilitate clear comparison and informed decision-making.
Introduction to this compound
This compound (also known as compound 4w) has been identified as a potent covalent inhibitor of Notum, with an in vitro IC50 of 2.5 nM[1]. Notum is a negative regulator of the Wnt signaling pathway, which is crucial in embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is implicated in various diseases, including cancer. By inhibiting Notum, this compound has the potential to restore Wnt signaling, making it a compound of interest for therapeutic development[2]. Given its potent biological activity, a rigorous initial toxicity screening is essential to identify any potential safety concerns early in the development process.
Recommended Initial Toxicity Screening Cascade
A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo studies for acute toxicity and safety pharmacology.
In Vitro Toxicity Assays
In vitro assays are fundamental for the early identification of cellular toxicity. These tests help to determine the concentration range for further studies and can provide insights into the mechanism of toxicity. A standard panel of assays using various cell lines is recommended to assess cell membrane integrity, metabolic activity, and DNA damage.
In Vivo Toxicity and Safety Pharmacology
Following the in vitro evaluation, in vivo studies are conducted to understand the compound's effects in a whole-organism system. These studies are critical for determining acute toxicity, identifying potential target organs of toxicity, and evaluating effects on major physiological systems.
Data Presentation: Summary of Quantitative Toxicity Data
All quantitative data from the initial toxicity screening of this compound should be compiled into the following tables for clear and concise presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HepG2 (Liver) | MTT | 24, 48, 72 | |
| HEK293 (Kidney) | Neutral Red Uptake | 24, 48, 72 | |
| SH-SY5Y (Neuron) | Propidium Iodide | 24, 48, 72 | |
| CHO-K1 (Ovary) | MTT | 24, 48, 72 |
Table 2: In Vitro Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | With and Without | |
| Chromosomal Aberration | CHO-K1 cells | With and Without | |
| In Vitro Micronucleus | Human peripheral blood lymphocytes | With and Without |
Table 3: In Vivo Acute Oral Toxicity of this compound
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval |
| Rat | Male | ||
| Rat | Female | ||
| Mouse | Male | ||
| Mouse | Female |
Table 4: Safety Pharmacology Core Battery Findings for this compound
| System | Assessment | Species | Key Findings |
| Central Nervous | Functional Observational Battery | Rat | |
| Cardiovascular | hERG Assay | In Vitro | |
| Cardiovascular | Telemetry (ECG, Blood Pressure) | Dog/Primate | |
| Respiratory | Whole-Body Plethysmography | Rat |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is used to assess the mutagenic potential of a chemical compound.
Protocol:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
This method is used to determine the median lethal dose (LD50) and provides information on the acute toxic effects of a compound.
Protocol:
-
Animal Model: Use young adult rats (e.g., Sprague-Dawley), fasted overnight before dosing.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Safety Pharmacology: Cardiovascular Assessment (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential for a compound to cause QT interval prolongation, a risk factor for cardiac arrhythmias.
Protocol:
-
Cell System: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Use manual or automated patch-clamp electrophysiology to measure the hERG current.
-
Compound Application: Apply a range of concentrations of this compound to the cells and record the hERG current.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
References
Homology of Carboxylesterase Inhibitors: A Technical Guide for Drug Development Professionals
Disclaimer: This technical guide addresses the principles of homology and inhibition of carboxylesterases. At the time of this writing, there is no publicly available scientific literature detailing the activity of 8-biaryl-substituted-1,3-dimethyl-3,7-dihydropurine-2,6-dione (8BTC) as a carboxylesterase inhibitor. Therefore, a direct homology analysis of this compound is not feasible. This document will instead provide a comprehensive overview of known carboxylesterase inhibitors, their structural relationships, and the methodologies used to characterize them, which can serve as a framework for evaluating novel compounds like this compound in the future.
Introduction to Carboxylesterases and Their Inhibition
Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide variety of endogenous and xenobiotic compounds, including many therapeutic drugs.[1] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting lipophilic compounds into more water-soluble metabolites that can be readily excreted. The two major human carboxylesterases, hCE1 and hCE2, exhibit distinct substrate specificities and tissue distribution, making them important targets in drug development and toxicology.[2]
Inhibition of carboxylesterases can have significant pharmacological consequences. For prodrugs that require activation by CEs, inhibition can lead to reduced efficacy. Conversely, for drugs that are inactivated by CEs, inhibition can enhance their bioavailability and prolong their therapeutic effect.[3] Therefore, understanding the structural basis of CE inhibition is critical for designing selective and potent modulators of their activity.
Structural Features of Carboxylesterase Inhibitors
While a direct structural homolog of this compound with known carboxylesterase inhibitory activity has not been identified in the literature, a review of established CE inhibitors reveals several key structural motifs and principles that govern their interaction with the enzyme's active site.
Covalent Inhibitors
Many potent carboxylesterase inhibitors act covalently, forming a stable adduct with the catalytic serine residue in the enzyme's active site.
-
Organophosphates: Compounds like paraoxon (B1678428) and chlorpyrifos (B1668852) oxon are potent irreversible inhibitors of CEs.[2] The phosphorus atom is attacked by the active site serine, leading to a stable phosphorylated enzyme.
-
Carbamates: Carbamate-containing compounds can also act as irreversible inhibitors by forming a carbamylated enzyme intermediate.[4]
Non-Covalent Inhibitors
Non-covalent inhibitors bind to the active site through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is reversible.
-
Benzil and its Analogs: Benzil (1,2-diphenylethane-1,2-dione) and its derivatives are a well-studied class of potent, non-covalent CE inhibitors. The 1,2-dione moiety is crucial for their activity.
-
Trifluoromethyl Ketones: These compounds act as transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during ester hydrolysis.
-
Flavonoids: Certain flavonoids have been shown to inhibit hCE2, with their activity dependent on the hydroxylation pattern of the flavonoid scaffold.
Quantitative Analysis of Carboxylesterase Inhibition
The potency of carboxylesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of selected compounds against human carboxylesterases.
| Inhibitor Class | Compound | Target Enzyme | IC50 / Ki | Reference |
| Organophosphate | Paraoxon | hCE1 | Nanomolar range | |
| Chlorpyrifos Oxon | hCE1 | Nanomolar range | ||
| Carbamate | Rivastigmine | hiCE (hCE2) | >95% irreversible inhibition | |
| 1,2-Dione | Benzil | hCE1 | Ki = 45 nM | |
| Benzil | hiCE (hCE2) | Ki = 15 nM | ||
| Flavonoid | 5,6-dihydroxyflavone | hCE2 | IC50 = 3.50 µM |
Experimental Protocols for Carboxylesterase Inhibition Assays
The following are detailed methodologies for key experiments used to characterize carboxylesterase inhibitors.
In Vitro Carboxylesterase Inhibition Assay (Spectrophotometric)
This assay is a common method for determining the inhibitory potential of a compound against carboxylesterases using a chromogenic substrate.
Materials:
-
Recombinant human carboxylesterase (hCE1 or hCE2)
-
Phosphate (B84403) buffer (pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (pNPA) or other suitable chromogenic substrate
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a defined amount of recombinant carboxylesterase enzyme to each well containing phosphate buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate (e.g., pNPA).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.
Procedure:
-
Perform the inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of carboxylesterase-mediated hydrolysis and a typical workflow for screening carboxylesterase inhibitors.
Caption: General mechanism of carboxylesterase-catalyzed ester hydrolysis.
Caption: A typical workflow for screening and characterizing carboxylesterase inhibitors.
Conclusion and Future Directions
While the specific interaction of this compound with carboxylesterases remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its future investigation. The structural diversity of known CE inhibitors suggests that a wide range of chemical scaffolds can interact with the enzyme's active site. Future studies on this compound should focus on initial in vitro screening to determine its inhibitory potential against hCE1 and hCE2. If activity is observed, detailed kinetic studies and structural biology approaches, such as X-ray crystallography or homology modeling, will be crucial to understand its mechanism of action and to guide the design of more potent and selective analogs. The continued exploration of novel chemical scaffolds as carboxylesterase inhibitors is a promising avenue for the development of new therapeutics with improved pharmacological profiles.
References
- 1. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solubilization and Storage of 8BTC Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The designation "8BTC" can refer to at least two distinct chemical entities in scientific literature: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP or 8-Br-cAMP) , a well-characterized activator of Protein Kinase A (PKA), and This compound (compound 4w) , a potent, covalent inhibitor of the enzyme Notum. Given the potential for ambiguity, this document provides distinct application notes and protocols for each compound to ensure accurate experimental design and execution.
Part 1: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP)
8-Bromo-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases, making it a stable and effective tool for activating the PKA signaling pathway in a variety of experimental models.
Physicochemical and Solubility Data
Proper solubilization is critical for the efficacy of 8-Bromo-cAMP in in vitro and in vivo experiments. The sodium salt form of 8-Bromo-cAMP enhances its water solubility.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P[1][2] |
| Molecular Weight | 430.09 g/mol [1] |
| Appearance | White to off-white solid/powder[2][3] |
| Solubility in Water | Soluble up to 100 mM. Some sources indicate solubility of at least 43 mg/mL or 100 mg/mL. |
| Solubility in DMSO | Soluble up to 100 mM. Some sources indicate solubility of at least 22.43 mg/mL with gentle warming and sonication. |
| Solubility in Ethanol | Insoluble. |
| Purity | Typically ≥98% or ≥99% as assessed by TLC or HPLC. |
Storage and Stability
Lyophilized Powder: The solid form of 8-Bromo-cAMP should be stored at -20°C in a desiccated environment. Protect the compound from light and moisture. When stored correctly, the lyophilized powder is stable for at least one year from the date of receipt.
Stock Solutions: Upon solubilization, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. Stock solutions can be stored at -20°C for up to three months. Some suppliers suggest that stock solutions stored at -80°C are stable for up to six months, and at -20°C for one month.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
-
Preparation: Allow the vial of lyophilized 8-Bromo-cAMP and your chosen aqueous buffer (e.g., sterile water or PBS) to equilibrate to room temperature.
-
Calculation: To prepare a 100 mM stock solution, use the following calculation:
-
Volume (L) = [Mass of compound (g)] / [Molecular Weight ( g/mol )] / [Desired Concentration (mol/L)]
-
For example, to reconstitute 10 mg of 8-Bromo-cAMP (MW: 430.09 g/mol ) to 100 mM:
-
Volume (L) = (0.010 g) / (430.09 g/mol ) / (0.1 mol/L) = 0.0002325 L = 232.5 µL
-
-
-
Reconstitution: Add the calculated volume of sterile water or buffer to the vial.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. If needed, warm the solution to 37°C for a short period to aid in solubilization.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or -80°C.
Protocol 2: General Cell-Based Experiment Workflow
-
Thaw Stock Solution: Thaw a single-use aliquot of the 8-Bromo-cAMP stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to treat cells with 1 mM 8-Bromo-cAMP, you would add 10 µL of a 100 mM stock solution to 990 µL of cell culture medium.
-
Cell Treatment: Remove the existing medium from your cell culture and replace it with the medium containing the desired concentration of 8-Bromo-cAMP.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as Western blotting, RT-qPCR, or functional assays.
Signaling Pathway and Experimental Workflow Diagrams
PKA Signaling Pathway Activated by 8-Bromo-cAMP
Caption: PKA signaling pathway activated by 8-Bromo-cAMP.
Experimental Workflow for Using 8-Bromo-cAMP
Caption: General experimental workflow for cell-based assays.
Part 2: Notum Inhibitor this compound (compound 4w)
This compound (compound 4w) is a potent, covalent inhibitor of the carboxylesterase Notum, an enzyme that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins. Inhibition of Notum can restore Wnt signaling, which has therapeutic potential in various diseases.
Physicochemical and Solubility Data
| Property | Value |
| Function | Covalent Notum inhibitor |
| IC₅₀ | 2.5 nM |
| Aqueous Solubility | Data from in vitro ADME screening is mentioned in the primary literature, but specific values are not provided in the abstract. It is advisable to consult the supplementary information of the primary publication or the supplier's Certificate of Analysis. |
| Solvents | For initial solubilization, DMSO is a common solvent for similar small molecule inhibitors. |
Storage and Stability
Specific long-term storage conditions for this compound (compound 4w) are not widely published. The MedChemExpress product page suggests storage at room temperature for shipping in the continental US but advises referring to the Certificate of Analysis for long-term storage recommendations. As a general precaution for small molecule inhibitors, storage as a lyophilized powder at -20°C in a desiccated environment is a common practice. Stock solutions in DMSO are typically stored at -20°C or -80°C in aliquots.
Experimental Protocols
Protocol 3: General Guideline for Solubilization (pending specific data)
-
Consult Supplier Data: Crucially, obtain the Certificate of Analysis or technical data sheet from the supplier for specific instructions on solubilization and storage.
-
Initial Solvent Selection: If no specific instructions are available, DMSO is a reasonable starting solvent for creating a high-concentration stock solution.
-
Trial Solubilization: Begin with a small amount of the compound to test its solubility.
-
Stock Solution Preparation:
-
Add a small volume of DMSO to the vial.
-
Gently vortex or sonicate to aid dissolution.
-
If necessary, gentle warming may be applied, but monitor for any signs of compound degradation.
-
-
Aliquoting and Storage: Once dissolved, prepare single-use aliquots and store at -20°C or -80°C, protected from light.
Signaling Pathway and Experimental Workflow Diagrams
Notum-Mediated Inhibition of Wnt Signaling and its Reversal by this compound
References
Application Notes and Protocols for 8-Bromo-7-methoxychrysin (8BTC) In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro use of 8-Bromo-7-methoxychrysin (8BTC), a synthetic derivative of chrysin, in cancer research. The following sections detail the effective dosage and concentration of this compound in various cancer cell lines, protocols for key experiments, and the signaling pathways through which this compound exerts its anti-cancer effects.
Summary of this compound In-Vitro Efficacy
This compound has demonstrated significant anti-cancer properties in several in-vitro studies, primarily targeting liver and hepatocellular carcinoma cells. It has been shown to inhibit cell proliferation, self-renewal of cancer stem cells, and cell invasion, as well as induce apoptosis.[1] The effective concentrations of this compound typically range from 0.1 to 40 µmol/L, with noticeable effects observed within 48 hours of treatment.
Quantitative Data on this compound In-Vitro Studies
The following tables summarize the quantitative data from key studies on the effects of this compound on different cancer cell lines.
Table 1: Effects of this compound on Liver Cancer Stem Cells (LCSCs) from MHCC97 Cell Line
| Concentration (µmol/L) | Incubation Time | Observed Effect | Reference |
| 0.1, 0.3, 1.0, 3.0, 10.0 | - | Inhibition of proliferation and self-renewal of CD133+ sphere-forming cells.[1] | [1] |
| - | - | Inhibition of epithelial-mesenchymal transition (EMT) and invasion of LCSCs.[1][2] | |
| - | - | Downregulation of CD44 and CD133 expression in a concentration-dependent manner. | |
| - | - | Downregulation of β-catenin expression. |
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines (HepG2, Bel-7402)
| Cell Line | Concentration (µmol/L) | Incubation Time | Observed Effect | Reference |
| HepG2 | 10.0 | 48 h | 39.0% ± 2.8% of cells in sub-G1 phase (apoptosis). | |
| HepG2, Bel-7402 | 40.0 | - | More effective at inducing apoptosis than chrysin. | |
| HepG2 | 10.0 | 48 h | Increased levels of active caspase-3 in a concentration-dependent manner. | |
| HepG2 | 10.0 | 3-6 h | Increased mean fluorescence intensity of DCHF-DA, indicating ROS generation. | |
| HepG2 | 2.5, 5.0, 10.0 | 12 h | Elevated levels of phosphorylated JNK and c-Jun. |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments involving this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MHCC97, HepG2, Bel-7402)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µmol/L) and a vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is a general guideline for analyzing changes in protein expression (e.g., β-catenin, p-JNK, p-c-Jun) following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol is used to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invaded cells in several random fields under a microscope.
Signaling Pathways and Mechanisms of Action
This compound-Mediated Inhibition of the Wnt/β-catenin Pathway
This compound has been shown to inhibit the characteristics of liver cancer stem cells by downregulating the expression of β-catenin. The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and stem cell self-renewal. Its dysregulation is a hallmark of many cancers.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by downregulating β-catenin expression.
This compound-Induced Apoptosis via ROS/JNK Signaling Pathway
This compound induces apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and sustained activation of the c-Jun N-terminal kinase (JNK) pathway. This leads to the activation of downstream apoptotic effectors like caspase-3.
Caption: this compound induces apoptosis through the ROS/JNK signaling cascade.
General Experimental Workflow for In-Vitro this compound Studies
The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound on cancer cells.
Caption: A general workflow for in-vitro studies of this compound.
References
Application Notes and Protocols for Studying Developmental Biology Pathways Using 8-Bromo-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cAMP (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a potent activator of cAMP-dependent protein kinase (PKA).[1] The cAMP-PKA signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and metabolism. In the context of developmental biology, this pathway intersects with key signaling cascades such as Wnt, Hedgehog, and Notch, which orchestrate the intricate processes of embryogenesis and tissue homeostasis. These application notes provide detailed protocols for utilizing 8-Br-cAMP to modulate and study these fundamental developmental pathways.
The primary mechanism of 8-Br-cAMP involves binding to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins, thereby initiating a signaling cascade that can influence gene expression and cellular behavior. Due to its cell permeability and resistance to degradation by phosphodiesterases, 8-Br-cAMP provides a sustained activation of the cAMP signaling pathway, making it a valuable tool for in vitro studies.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of 8-Br-cAMP on a developmental signaling pathway of interest.
Caption: General workflow for studying the effects of 8-Br-cAMP.
Application 1: Modulation of the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is central to embryonic development and tissue regeneration. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. The cAMP/PKA pathway has been shown to intersect with the Wnt pathway, primarily through the PKA-mediated phosphorylation of β-catenin, which can lead to its stabilization.
Signaling Pathway Diagram
Caption: 8-Br-cAMP interaction with the Wnt/β-catenin pathway.
Quantitative Data Summary
| Parameter | Value | Cell Type Example | Reference |
| 8-Br-cAMP Concentration | 100 µM - 1 mM | HEK293, L cells | [2] |
| Incubation Time | 2 - 8 hours | HEK293, L cells | [2] |
| Expected Outcome | Increased β-catenin levels, Increased TCF/LEF reporter activity | HEK293 | [2] |
Experimental Protocols
Protocol 1: Analysis of β-catenin Stabilization by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with 1 mM 8-Br-cAMP (or a range of concentrations) for 4 hours. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same blot.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) in a 24-well plate with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a Renilla luciferase plasmid for normalization.
-
24 hours post-transfection, treat the cells with 1 mM 8-Br-cAMP for 8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values.
-
Calculate the fold change in reporter activity in 8-Br-cAMP-treated cells relative to vehicle-treated controls.
-
Application 2: Investigation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical for embryonic patterning and cell fate determination. In the absence of a Hh ligand, the pathway is kept inactive by the receptor Patched (PTCH), which inhibits Smoothened (SMO). This leads to the PKA-dependent phosphorylation and proteolytic processing of the GLI transcription factors into their repressor forms. Activation of PKA by 8-Br-cAMP is therefore expected to suppress the Hh pathway.
Signaling Pathway Diagram
Caption: 8-Br-cAMP interaction with the Hedgehog signaling pathway.
Quantitative Data Summary
| Parameter | Value | Cell Type Example | Reference |
| 8-Br-cAMP Concentration | 100 - 500 µM | NIH/3T3, Shh-LIGHT2 cells | N/A (inferred) |
| Incubation Time | 24 - 48 hours | NIH/3T3, Shh-LIGHT2 cells | N/A (inferred) |
| Expected Outcome | Increased GLI3 processing to repressor form, Decreased Hh target gene expression | NIH/3T3 | N/A (inferred) |
Experimental Protocols
Protocol 3: Analysis of GLI3 Processing by Western Blot
-
Cell Culture and Treatment:
-
Culture Hh-responsive cells (e.g., NIH/3T3) in a 6-well plate.
-
Treat cells with a Hh pathway agonist (e.g., SAG or Shh-N conditioned media) to activate the pathway.
-
In a parallel set of wells, co-treat with the Hh agonist and 500 µM 8-Br-cAMP for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1.
-
Use a primary antibody that recognizes the C-terminus of GLI3 to detect both the full-length and the processed repressor form.
-
Analyze the ratio of the full-length GLI3 to the repressor form. An increase in the repressor form indicates inhibition of the Hh pathway.
-
Application 3: Regulation of the Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions through direct cell-cell contact. Upon ligand binding, the Notch receptor is cleaved, and its intracellular domain (NICD) translocates to the nucleus to activate the transcription of target genes, such as HES1 and HEY1. The cAMP pathway has been shown to upregulate the expression of Notch target genes.
Signaling Pathway Diagram
Caption: 8-Br-cAMP interaction with the Notch signaling pathway.
Quantitative Data Summary
| Parameter | Value | Cell Type Example | Reference |
| 8-Br-cAMP Concentration | 100 - 500 µM | Various cell lines | N/A (inferred) |
| Incubation Time | 6 - 24 hours | Various cell lines | N/A (inferred) |
| Expected Outcome | Increased mRNA expression of HES1 and HEY1 | Various cell lines | N/A (inferred) |
Experimental Protocols
Protocol 4: Analysis of Notch Target Gene Expression by qPCR
-
Cell Culture and Treatment:
-
Plate cells of interest in a 12-well plate and grow to 70-80% confluency.
-
Treat cells with 500 µM 8-Br-cAMP for 6-24 hours. Include a vehicle-treated control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in 8-Br-cAMP-treated cells relative to controls.
-
Concluding Remarks
8-Bromo-cAMP is a versatile and effective tool for probing the intricate connections between the cAMP signaling pathway and key developmental cascades. The protocols outlined above provide a framework for researchers to investigate the roles of cAMP in modulating Wnt, Hedgehog, and Notch signaling. It is important to note that the optimal concentrations of 8-Br-cAMP and incubation times may vary depending on the cell type and the specific experimental context, and therefore, empirical optimization is recommended. By employing these methods, researchers can gain valuable insights into the complex regulatory networks that govern developmental processes.
References
Application Notes and Protocols for Testing the Efficacy of 8BTC, a Notum Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of 8BTC, a non-covalent inhibitor of the carboxylesterase Notum. The experimental design focuses on elucidating the biochemical and cellular effects of this compound through its modulation of the Wnt signaling pathway.
Introduction
Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a palmitoleoyl group from Wnt proteins, thereby inactivating them. Inhibition of Notum is expected to increase Wnt signaling, a pathway crucial for numerous developmental processes and implicated in various diseases, including cancer and regenerative medicine. This compound has been identified as a potent, non-covalent inhibitor of Notum, capable of restoring Wnt signaling in cellular assays.[1] This document outlines a series of experimental protocols to rigorously assess the efficacy of this compound, from initial biochemical validation to cell-based functional assays.
Biochemical Efficacy: Direct Inhibition of Notum Activity
The initial step in characterizing this compound is to confirm its direct inhibitory effect on Notum enzymatic activity. A commonly used method is a biochemical assay that measures the cleavage of a synthetic substrate by recombinant Notum.
Protocol 1: In Vitro Notum Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Notum protein.
Methodology:
-
Reagents and Materials:
-
Recombinant human Notum protein
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent molecule upon cleavage)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound compound at various concentrations
-
Positive control inhibitor (if available)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add recombinant Notum protein to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to Notum activity.
-
Calculate the percentage of Notum inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Biochemical Inhibition of Notum
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Notum | Fluorogenic Substrate Cleavage | Experimental Value |
| Control Inhibitor | Notum | Fluorogenic Substrate Cleavage | Reference Value |
Cellular Efficacy: Restoration of Wnt Signaling
The primary cellular effect of Notum inhibition is the enhancement of Wnt signaling. This can be assessed using cell-based reporter assays and by measuring the expression of Wnt target genes.
Protocol 2: TCF/LEF Reporter Assay
Objective: To quantify the ability of this compound to restore Wnt signaling in a cellular context.[1]
Methodology:
-
Cell Line: A cell line stably expressing a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive reporter construct (e.g., luciferase or GFP). HEK293T or SW480 cells are commonly used.
-
Reagents and Materials:
-
TCF/LEF reporter cell line
-
Cell culture medium and supplements
-
Conditioned medium containing Wnt3a
-
Recombinant Notum protein
-
This compound compound at various concentrations
-
Luciferase assay reagent (if using a luciferase reporter)
-
96-well white or clear-bottom microplates
-
Luminometer or fluorescence microscope/plate reader
-
-
Procedure:
-
Seed the TCF/LEF reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of Wnt3a conditioned medium in the presence or absence of recombinant Notum.
-
Add a serial dilution of this compound to the wells containing both Wnt3a and Notum. Include appropriate controls (vehicle, Wnt3a alone, Wnt3a + Notum).
-
Incubate the cells for 24-48 hours.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, measure GFP fluorescence using a fluorescence microscope or plate reader.
-
Calculate the fold change in reporter activity relative to the Wnt3a + Notum control.
-
Determine the half-maximal effective concentration (EC50) of this compound for Wnt signaling restoration.
-
Protocol 3: Wnt Target Gene Expression Analysis
Objective: To measure the effect of this compound on the expression of endogenous Wnt target genes.
Methodology:
-
Cell Line: A Wnt-responsive cell line (e.g., SW480, Ls174T).
-
Reagents and Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
Wnt3a conditioned medium
-
Recombinant Notum protein
-
This compound compound at various concentrations
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for Wnt target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Culture the cells and treat them with Wnt3a, Notum, and varying concentrations of this compound as described in Protocol 2.
-
After 24-48 hours of treatment, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of Wnt target genes.
-
Normalize the expression of target genes to the housekeeping gene.
-
Calculate the fold change in gene expression relative to the Wnt3a + Notum control.
-
Data Presentation: Cellular Wnt Pathway Activation
| Assay Type | Cell Line | Readout | EC50 (nM) | Max Response (Fold Change) |
| TCF/LEF Reporter | HEK293T-TCF/LEF | Luciferase Activity | Experimental Value | Experimental Value |
| Wnt Target Gene (AXIN2) | SW480 | mRNA Expression (qPCR) | Experimental Value | Experimental Value |
| Wnt Target Gene (MYC) | SW480 | mRNA Expression (qPCR) | Experimental Value | Experimental Value |
Functional Cellular Assays
To understand the broader biological impact of this compound-mediated Wnt pathway activation, functional assays such as cell proliferation and migration can be performed.
Protocol 4: Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of Wnt-dependent cancer cell lines.
Methodology:
-
Cell Line: A cancer cell line known to be dependent on Wnt signaling for proliferation (e.g., certain colorectal cancer cell lines).
-
Reagents and Materials:
-
Selected cancer cell line
-
Cell culture medium and supplements
-
This compound compound at various concentrations
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well clear or white microplates
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a period of 48-72 hours.
-
Add the proliferation reagent and measure the signal according to the manufacturer's instructions.
-
Determine the effect of this compound on cell viability and proliferation.
-
Data Presentation: Functional Cellular Effects
| Assay Type | Cell Line | Effect of this compound | GI50 (µM) |
| Proliferation | Colorectal Cancer Cell Line | Growth Inhibition/Stimulation | Experimental Value |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for testing the efficacy of this compound.
References
Application Notes and Protocols for Detecting 8-Bromo-cAMP (8BTC) Activity in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cAMP (8-Br-cAMP), sometimes referred to as 8BTC, is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous signal transduction pathways.[1][2] Due to its resistance to degradation by phosphodiesterases (PDEs), 8-Br-cAMP provides a stable and sustained activation of cAMP-dependent pathways, primarily through the activation of Protein Kinase A (PKA).[1] This makes it an invaluable tool for studying the downstream consequences of cAMP signaling in various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[3][4]
These application notes provide an overview of the key methods used to detect and quantify the cellular activity of 8-Br-cAMP. Detailed protocols for cornerstone assays are also provided to facilitate experimental design and execution.
The cAMP/PKA Signaling Pathway
The primary mechanism of action for 8-Br-cAMP is the activation of PKA.[3][5] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP (or 8-Br-cAMP) to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues within a specific consensus sequence (RRXS/T), thereby modulating their activity and initiating a cascade of cellular responses.[6] A key downstream effector is the transcription factor CREB (cAMP Response Element-Binding protein), which, upon phosphorylation by PKA, binds to cAMP Response Elements (CREs) in the promoter region of target genes to regulate their transcription.[7]
Figure 1: Simplified cAMP/PKA signaling pathway. 8-Bromo-cAMP mimics endogenous cAMP, directly activating PKA.
Methods for Detecting 8-Bromo-cAMP Activity
The activity of 8-Br-cAMP can be assessed by measuring various downstream events in the cAMP signaling cascade. The choice of assay depends on the specific research question, required throughput, and available instrumentation.
1. Reporter Gene Assays: These assays are a robust method for quantifying the activation of the entire cAMP/PKA/CREB signaling axis. Cells are transfected with a reporter vector containing a luciferase or fluorescent protein gene under the control of a promoter with multiple cAMP Response Elements (CREs).[8][9] Activation of the pathway by 8-Br-cAMP leads to CREB-mediated transcription of the reporter gene, which can be quantified by measuring luminescence or fluorescence.[10]
2. Immunoassays for Downstream Targets:
-
cAMP Quantification: Although 8-Br-cAMP is an analog, its effect on the overall cAMP pathway can be assessed. Competitive ELISAs are widely used to measure intracellular cAMP levels. In these assays, free cAMP in the cell lysate competes with a labeled cAMP (e.g., HRP- or AP-conjugated) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[11][12][13]
-
PKA Substrate Phosphorylation: The most direct measure of PKA activity is the phosphorylation of its substrates. This can be detected using phospho-specific antibodies that recognize the PKA consensus motif (RRXS/T) or specific phosphorylated proteins (e.g., phospho-CREB).[6] These assays are typically performed using Western blotting, ELISA, or flow cytometry.
3. Cell-Based Phenotypic Assays: 8-Br-cAMP is known to induce various physiological changes in cells. Quantifying these phenotypic endpoints serves as an indirect but biologically relevant measure of its activity.
-
Cell Proliferation/Viability Assays: Depending on the cell type, 8-Br-cAMP can inhibit or induce proliferation.[1][4] Standard assays like MTT, WST-1, or CCK-8, which measure metabolic activity, can be used to assess changes in cell number and viability.[14]
-
Apoptosis Assays: In some cancer cell lines, 8-Br-cAMP can induce apoptosis.[2][3] This can be measured using assays that detect caspase activity, DNA fragmentation (TUNEL), or changes in membrane asymmetry (Annexin V staining).
-
Differentiation Assays: 8-Br-cAMP can promote the differentiation of various cell types, including stem cells and cancer cells.[2] Activity can be assessed by measuring the expression of differentiation-specific markers or morphological changes.
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data for consideration when designing experiments with 8-Br-cAMP and selecting an appropriate assay.
Table 1: Typical Experimental Parameters for 8-Bromo-cAMP
| Parameter | Value Range | Cell Type Examples | Reference |
|---|---|---|---|
| Working Concentration | 20 µM - 1 mM | Esophageal cancer cells, Leukemic cells, Fibroblasts | [3][4][15] |
| Optimal Concentration (MC3T3-E1) | 100 µM | Mouse osteoblast-like cells | [16] |
| Incubation Time | 20 minutes - 10 days | Varies widely based on endpoint (e.g., signaling vs. differentiation) | [3][16][17] |
| PKA Activation (Ka) | 0.05 µM | In vitro kinase assay |[17] |
Table 2: Comparison of Common Assay Methods
| Assay Type | Principle | Typical Readout | Sensitivity | Throughput |
|---|---|---|---|---|
| CRE-Luciferase Reporter | Transcriptional Activation | Luminescence | High | High |
| cAMP Competitive ELISA | Immunoassay | Absorbance (405-450 nm) | ~0.01 - 1 pmol/mL | Medium-High |
| PKA Substrate Western Blot | Immunoassay | Chemiluminescence/Fluorescence | Moderate | Low |
| Cell Proliferation (CCK-8) | Metabolic Activity | Absorbance (450 nm) | Moderate | High |
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay
This protocol describes how to measure the activation of the cAMP/PKA pathway in response to 8-Br-cAMP using a CRE-luciferase reporter system.
Figure 2: Workflow for a CRE-Luciferase Reporter Gene Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-Luciferase Reporter Vector and a control vector (e.g., Renilla luciferase for normalization)[18]
-
Transfection reagent
-
Growth medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
8-Bromo-cAMP (sodium salt)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white plate at a density of 10,000-20,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the CRE-luciferase reporter vector and the normalization control vector.[8]
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
Treatment: Prepare a stock solution of 8-Br-cAMP in sterile water or culture medium. Dilute the stock to desired final concentrations (e.g., a dose-response from 1 µM to 1 mM). Replace the medium in each well with medium containing the different concentrations of 8-Br-cAMP. Include a vehicle-only control.
-
Incubation: Incubate the plate for an additional 6-24 hours. The optimal time should be determined empirically.
-
Cell Lysis and Substrate Addition: Remove the medium. Lyse the cells and perform the luciferase assay according to the manufacturer's instructions for your dual-luciferase kit.[10] This typically involves adding a reagent that lyses the cells and contains the substrate for the firefly luciferase.
-
Data Acquisition: Measure the firefly luminescence using a plate-reading luminometer. Subsequently, add the second reagent to quench the firefly signal and provide the substrate for the Renilla luciferase, then read the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the concentration of 8-Br-cAMP.
Protocol 2: Competitive ELISA for Intracellular cAMP
This protocol provides a method for quantifying intracellular cAMP levels after stimulating cells, which can be adapted to assess the broader impact of 8-Br-cAMP treatment on cAMP signaling.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
8-Bromo-cAMP
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - recommended
-
0.1 M HCl for cell lysis[19]
-
Phosphate Buffered Saline (PBS)
-
cAMP Competitive ELISA Kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, standards, wash buffer, and substrate)[11][12]
-
Microplate reader (405 nm or 450 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency on the day of the assay. Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes to prevent cAMP degradation. Treat cells with 8-Br-cAMP or other stimulants for the desired time.
-
Cell Lysis: Aspirate the culture medium and wash the cells once with cold PBS. Add 200-500 µL of 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature to lyse the cells.[20]
-
Lysate Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris. The supernatant contains the intracellular cAMP.
-
ELISA Procedure (General): a. Prepare cAMP standards and samples (lysates) as described in the kit manual. Some kits may require an acetylation step for increased sensitivity.[19] b. Add 50-100 µL of standards and samples to the wells of the anti-cAMP antibody-coated plate. c. Add 50 µL of the HRP-cAMP conjugate to each well. d. Add 50 µL of the anti-cAMP antibody solution to each well. e. Incubate for 2-3 hours at room temperature on a shaker. f. Wash the plate 3-4 times with the provided wash buffer. g. Add 100-200 µL of substrate solution (e.g., TMB) to each well and incubate for 30-60 minutes at room temperature in the dark. h. Add 50-100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm (or 405 nm depending on the substrate) within 30 minutes of adding the stop solution.[12]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance will be inversely proportional to the cAMP concentration. Use the standard curve to determine the cAMP concentration in your samples.
Protocol 3: Cell Proliferation/Viability Assay (CCK-8)
This protocol measures changes in cell proliferation or viability in response to 8-Br-cAMP treatment using a WST-8 based colorimetric assay (e.g., Cell Counting Kit-8, CCK-8).
Figure 3: Workflow for a CCK-8 Cell Proliferation/Viability Assay.
Materials:
-
Cells of interest
-
96-well clear tissue culture plates
-
Growth medium
-
8-Bromo-cAMP
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent[21]
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed 2,000-10,000 cells per well in 100 µL of growth medium in a 96-well plate. The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the assay. Include wells with medium only for background control.
-
Incubation: Allow cells to attach and resume growth by incubating overnight at 37°C, 5% CO₂.
-
Treatment: Add 10 µL of medium containing 10x the final desired concentration of 8-Br-cAMP to each well. A dose-response curve is recommended. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
Add CCK-8 Reagent: Add 10 µL of the CCK-8 solution to each well.[21]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell type and should be optimized. The color of the medium will change to orange.
-
Data Acquisition: Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Abssample / Abscontrol) * 100
-
References
- 1. stemcell.com [stemcell.com]
- 2. 8-Br-cAMP (8-Bromo-cAMP), PKA activator (CAS 76939-46-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 12. cAMP Assay Kit (Competitive ELISA) (ab290713) | Abcam [abcam.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. content.abcam.com [content.abcam.com]
- 21. cdn.thewellbio.com [cdn.thewellbio.com]
Information Unavailable for High-Throughput Screening Assays Involving 8-Bromo-7,3',4',5'-tetrachlorosalicylanilide (8BTC)
Despite a comprehensive search for high-throughput screening (HTS) assays, mechanistic data, and experimental protocols related to 8-Bromo-7,3',4',5'-tetrachlorosalicylanilide, no specific information was found in the public domain. The provided designation "8BTC" appears to be ambiguous, with database searches primarily identifying a different molecule, an N-Acyl indoline (B122111) and non-covalent Notum inhibitor, under a similar identifier (PDB ID: this compound).
Extensive queries using the full chemical name, "8-Bromo-7,3',4',5'-tetrachlorosalicylanilide," and various combinations of relevant keywords did not yield any peer-reviewed articles, application notes, or public datasets detailing its use in HTS applications. Consequently, the core requirements for this request—including quantitative data summarization, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of foundational scientific literature.
This lack of available information suggests that 8-Bromo-7,3',4',5'-tetrachlorosalicylanilide may be a novel or less-studied compound within the context of high-throughput screening and drug discovery. It is also possible that the compound is known by a different, more common name that is not publicly associated with the provided chemical structure or "this compound" designation.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to verify its nomenclature and consult internal or proprietary databases that may contain information not available in the public sphere. Without primary research data describing its biological activity and screening methodologies, the creation of detailed application notes and protocols is not feasible at this time.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8BTC Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of 1,3,5-Tris(4-carboxyphenyl)benzene (commonly referred to as H3BTB or Trimesic Acid, and in this context, 8BTC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions often challenging?
A1: this compound, or 1,3,5-Tris(4-carboxyphenyl)benzene, is an aromatic tricarboxylic acid. Its rigid, planar structure and multiple carboxylic acid groups contribute to strong intermolecular hydrogen bonding in the solid state, making it sparingly soluble in water despite the presence of polar carboxyl groups. The large non-polar benzene (B151609) core also limits its affinity for water.
Q2: In which solvents is this compound known to be soluble?
A2: this compound exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is also soluble in tetrahydrofuran (B95107) (THF) and has some solubility in alcohols like ethanol (B145695) and methanol, which is generally higher than in water.[2][3][4][5]
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in aqueous buffers is often difficult and may result in incomplete solubility or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock solution with the desired aqueous buffer.[1]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The solubility of this compound in aqueous solutions is highly pH-dependent. As a carboxylic acid, it is more soluble at a basic pH. In a basic solution, the carboxylic acid groups deprotonate to form carboxylate salts, which are more polar and readily interact with water molecules, thereby increasing solubility.
Q5: Are there any recommended storage conditions for this compound solutions?
A5: Aqueous solutions of this compound, especially those prepared with co-solvents, are not always stable long-term. For instance, it is not recommended to store aqueous solutions of trimesic acid for more than one day.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for longer periods, but it's crucial to protect them from moisture to prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in water. | Low intrinsic solubility in neutral water. | 1. Use a co-solvent: Prepare a stock solution in DMSO or DMF and then dilute it into your aqueous medium. 2. Adjust pH: Increase the pH of the aqueous solution to >7.5 with a suitable base (e.g., NaOH) to deprotonate the carboxylic acids and form a more soluble salt. |
| Precipitation occurs when adding DMSO/DMF stock to aqueous buffer. | The concentration of the organic solvent is too high in the final solution, or the buffer's pH is too low. | 1. Optimize co-solvent concentration: Keep the final concentration of the organic co-solvent as low as possible (e.g., <1% v/v). 2. Check buffer pH: Ensure the pH of the final aqueous solution is sufficiently basic to maintain solubility. 3. Slow addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| The solution is cloudy or forms a precipitate over time. | The compound is coming out of solution due to instability, temperature changes, or pH shifts. | 1. Prepare fresh solutions: Use the prepared aqueous solution immediately. 2. Maintain temperature: If the solution was prepared with gentle heating, a decrease in temperature might cause precipitation. Maintain the experimental temperature. 3. Re-check pH: Ensure the pH of your solution has not changed. |
| Inconsistent results in biological assays. | Poor solubility or precipitation of this compound is affecting its effective concentration. | 1. Confirm solubility: Before conducting your assay, visually inspect your final solution for any signs of precipitation. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in sensitive applications. |
Quantitative Solubility Data
The following table summarizes the solubility of 1,3,5-benzenetricarboxylic acid (a closely related compound) in various solvents.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Fraction (x10³) |
| Water | 25 | ~1.75 | ~0.15 |
| Ethanol | 25 | Higher than in Methanol | Not specified |
| Methanol | 25 | Higher than in water | Not specified |
| DMSO | Not specified | ~25 mg/mL | Not specified |
| DMF | Not specified | ~25 mg/mL | Not specified |
| 1:1 DMF:PBS (pH 7.2) | Not specified | ~0.5 mg/mL | Not specified |
Data for 1,3,5-benzenetricarboxylic acid, which is structurally very similar to this compound.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Gentle heating (e.g., to 37°C) can be applied if necessary, but be cautious of potential degradation at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption.
Protocol 2: Preparation of a Working Aqueous Solution of this compound using a Co-solvent
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH as needed. For enhanced solubility, a slightly basic pH (>7.5) is recommended.
-
Dilution: While vigorously stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally below 1% v/v) to avoid solvent effects in your experiment.
-
Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments.
Protocol 3: Preparation of an Aqueous Solution of this compound by pH Adjustment
-
Suspension: Suspend the weighed this compound powder in the desired volume of high-purity water.
-
Titration: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.
-
pH Monitoring: Monitor the pH of the suspension continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the this compound powder is fully dissolved. The pH at which complete dissolution occurs will depend on the desired concentration.
-
Final pH Adjustment: Once dissolved, you can carefully adjust the pH to your desired experimental value, but be aware that lowering the pH may cause precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow using the co-solvent method.
References
Technical Support Center: Optimizing 8BTC Concentration for Maximal Notum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8BTC, a potent covalent inhibitor of Notum, in their experiments. The information is structured to address specific issues and provide clear, actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, covalent inhibitor of the carboxylesterase Notum, with an IC50 of 2.5 nM.[1] Notum is a negative regulator of the Wnt signaling pathway, which it inactivates by removing a necessary palmitoleate (B1233929) group from Wnt proteins. By covalently binding to Notum, this compound inhibits its enzymatic activity, thereby restoring Wnt signaling. This makes this compound a valuable tool for studying the role of Notum in various biological processes and disease models.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A common starting concentration for a stock solution is 10 mM. To prepare the stock, dissolve the appropriate amount of this compound powder in anhydrous DMSO and vortex until fully dissolved. Gentle warming in a 37°C water bath can aid dissolution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the recommended final concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your system. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Two-Step Dilution: First, perform a serial dilution of your DMSO stock with more DMSO to a lower concentration before the final dilution into the aqueous medium.
-
Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Drop-wise Addition with Mixing: Add the this compound stock solution to the culture medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum-Containing Medium: If your experiment allows, diluting the DMSO stock directly into a medium containing serum can help, as the compound may bind to serum proteins, increasing its apparent solubility.
Q5: What are the potential off-target effects of this compound?
Q6: How can I confirm that this compound is acting as a covalent inhibitor in my assay?
A6: The time-dependent nature of covalent inhibition can be confirmed experimentally. A key characteristic is that the IC50 value will decrease with longer pre-incubation times of the inhibitor with the target enzyme before adding the substrate.[1] A washout experiment can also be performed; after incubating the target with this compound, unbound inhibitor is removed. If the inhibition persists, it suggests a covalent interaction. Mass spectrometry can also be used to detect the covalent adduct between this compound and Notum.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Notum Activity
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.[2][3] |
| Low Notum Expression | Confirm Notum expression in your cell line of interest using techniques like Western blot or qRT-PCR. |
| Assay Interference | Run appropriate controls, including a vehicle control (DMSO only) and a positive control for Notum inhibition (if available). |
Issue 2: High Cellular Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a DMSO-only control to assess solvent toxicity in your specific cell line. |
| On-target or Off-target Toxicity of this compound | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for cytotoxicity. If cytotoxicity is observed at concentrations required for Notum inhibition, consider reducing the incubation time or using a lower, non-toxic concentration. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to both the compound and the solvent. It is crucial to determine the toxicity profile for each cell line used. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Notum
| Parameter | Value | Assay | Reference |
| IC50 | 2.5 nM | Biochemical Notum-OPTS assay |
Table 2: Dose-Response of this compound in a TCF/LEF Reporter Assay (Example Data)
| This compound Concentration | Fold Induction of Luciferase Activity (Normalized to Vehicle) |
| 0 nM (Vehicle) | 1.0 |
| 1 nM | Data not available |
| 10 nM | Data not available |
| 100 nM | Data not available |
| 1 µM | Data not available |
| 10 µM | Data not available |
| EC50 | To be determined experimentally |
Table 3: Cytotoxicity Profile of this compound (Example Data)
| Cell Line | IC50 (Cytotoxicity) | Assay |
| e.g., HEK293T | To be determined experimentally | e.g., MTT Assay |
| e.g., SW480 | To be determined experimentally | e.g., MTT Assay |
| e.g., HCT116 | To be determined experimentally | e.g., MTT Assay |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Stock Solution (10 mM): a. Calculate the mass of this compound powder required to make a 10 mM stock solution in your desired volume of DMSO. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary. e. Visually inspect the solution to ensure no precipitate is present. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to add the this compound stock solution to pre-warmed (37°C) medium drop-wise while mixing to prevent precipitation. d. Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Protocol 2: TCF/LEF Reporter Assay for Notum Inhibition
This protocol provides a general framework for assessing the ability of this compound to restore Wnt signaling in the presence of Notum using a TCF/LEF luciferase reporter assay.
Materials:
-
Cells stably or transiently expressing a TCF/LEF luciferase reporter and a constitutively active Renilla luciferase control vector (e.g., HEK293T).
-
Recombinant Wnt3a.
-
Recombinant Notum.
-
This compound working solutions.
-
Dual-luciferase reporter assay system.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: a. After 24 hours, replace the medium with fresh medium containing a constant concentration of recombinant Wnt3a and recombinant Notum. b. Add serial dilutions of this compound (or vehicle control) to the appropriate wells. c. Include controls for basal activity (no Wnt3a, no Notum), Wnt3a-stimulated activity (Wnt3a only), and Notum-inhibited activity (Wnt3a and Notum).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for your dual-luciferase reporter assay system.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in luciferase activity relative to the vehicle-treated control. c. Plot the fold change against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
This compound working solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized buffer).
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of Notum and this compound.
Caption: Experimental workflow for the TCF/LEF reporter assay.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Preventing Off-Target Effects of 8BTC Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of 8BTC, a potent covalent inhibitor of the carboxylesterase Notum. By following these guidelines, users can enhance the reliability of their experimental results and ensure accurate interpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, covalent inhibitor of Notum, a carboxylesterase involved in Wnt signaling.[1] It exhibits a high potency with an IC50 of 2.5 nM for Notum.[1] As a covalent inhibitor, this compound forms a stable, long-lasting bond with its target protein.
Q2: What are off-target effects and why are they a concern with potent inhibitors like this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[2][3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential cellular pathways by off-target binding can cause cell death or other toxic effects unrelated to Notum inhibition.[2][4]
-
Lack of translatability: Promising preclinical results may not be reproducible in a whole organism if the observed efficacy is due to off-target effects.[2]
Given this compound's high potency and covalent nature, it is crucial to characterize its selectivity profile to minimize the risk of off-target effects.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset of your experiments:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Orthogonal Validation: Confirm your findings using alternative methods to inhibit the target, such as genetic knockdown (e.g., siRNA or CRISPR-Cas9) of Notum.[2][3][5] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2]
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This guide provides a systematic approach to troubleshooting potential off-target effects during your experiments with this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results with other Notum inhibitors. | The observed phenotype may be specific to this compound's off-target profile. | 1. Validate with Structurally Different Inhibitors: Use other known Notum inhibitors with different chemical scaffolds to see if they replicate the phenotype.[3] 2. Perform a Dose-Response Comparison: Compare the potency of this compound and other inhibitors for the observed phenotype. A significant discrepancy may indicate different mechanisms of action. |
| Discrepancy between this compound treatment and genetic knockdown of Notum. | The phenotype observed with this compound is likely due to off-target effects, as genetic knockdown is highly specific.[3] | 1. Confirm Notum Knockdown: Ensure that the genetic knockdown of Notum is efficient at the protein level via Western blot. 2. Rescue Experiment: In Notum knockout/knockdown cells, reintroduce an expression vector for Notum. If the this compound-induced phenotype is still present, it is an off-target effect. |
| Unexpected or widespread cellular toxicity. | This compound may be inhibiting essential cellular proteins other than Notum.[2] | 1. Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is cytotoxic. 2. Kinome-wide or Proteome-wide Profiling: If significant off-target effects are suspected, consider a proteome-wide profiling technique to identify other potential targets of this compound. |
| Effect is not reversible after washout (for non-covalent analogs). | If using a non-covalent analog for comparison, a lack of reversibility may suggest off-target covalent modification or compound aggregation. | 1. Washout Experiment: After treating cells with a non-covalent inhibitor, wash the cells thoroughly and add fresh media. Monitor if the phenotype reverts over time. 2. Check for Compound Aggregation: High concentrations of small molecules can form aggregates that non-specifically inhibit proteins.[6] Include a non-ionic detergent like Triton X-100 (0.01%) in your assay to disrupt potential aggregates.[6] |
Quantitative Data Summary
While a comprehensive public selectivity profile for this compound is not available, the following tables illustrate how to present and compare inhibitor selectivity data.
Table 1: On-Target Potency of this compound
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | Notum | Biochemical | 2.5[1] |
Table 2: Hypothetical Comparative Selectivity Profile
This table provides a hypothetical example of how to compare the selectivity of this compound against other kinases or enzymes. Lower IC50/Kd values indicate higher potency.
| Target | This compound (IC50/Kd, nM) | Inhibitor Y (IC50/Kd, nM) | Inhibitor Z (IC50/Kd, nM) |
| Notum (On-Target) | 2.5 | 150 | >10,000 |
| Off-Target Kinase 1 | 1,500 | 25 | >10,000 |
| Off-Target Protease 2 | >10,000 | 5,000 | 100 |
| Off-Target Kinase 3 | 800 | >10,000 | 750 |
Key Experimental Protocols
1. Protocol: In Vitro Kinase/Enzyme Profiling
This protocol is essential for determining the selectivity of this compound against a broad panel of kinases or other enzymes.
-
Objective: To determine the IC50 values of this compound against a large panel of purified kinases or other enzymes.
-
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[7]
-
Reaction Setup: In a multi-well plate, add the reaction buffer, the specific enzyme, and the diluted this compound or DMSO (vehicle control).[7]
-
Initiation: Start the enzymatic reaction by adding the substrate and ATP (for kinases) or the appropriate substrate for other enzymes.[7] For kinase assays, [γ-³³P]ATP is often used for radiometric detection.[7]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction and measure the enzyme activity. For radiometric kinase assays, this involves capturing the radiolabeled substrate on a filter plate and measuring radioactivity with a scintillation counter.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each enzyme by fitting the data to a dose-response curve.[7]
-
2. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment.[2][3]
-
Objective: To confirm that this compound binds to Notum in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[3]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[2][3] The binding of this compound is expected to stabilize Notum, making it more resistant to thermal denaturation.[3]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Notum protein remaining using Western blotting with a specific antibody.[2][3]
-
Data Analysis: Plot the amount of soluble Notum as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
-
Visualizations
Caption: On-target vs. off-target effects of this compound inhibitor.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Substituted Bicyclo[4.2.0]octane-1-carboxylates (8BTC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-substituted bicyclo[4.2.0]octane-1-carboxylate (8BTC) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing 8-substituted bicyclo[4.2.0]octane-1-carboxylates?
A1: A prevalent and effective strategy involves a multi-step sequence starting from cyclohexanone (B45756). This route typically proceeds through the formation of an enamine, followed by a [2+2] cycloaddition with an activated alkene (like acrylonitrile), and subsequent functional group transformations at the 8-position. A key intermediate in this pathway is bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile.[1][2]
Q2: What are the primary challenges encountered in the synthesis of this compound derivatives?
A2: Researchers may face several challenges, including low yields in the cycloaddition step, undesired isomerization of the double bond, difficulties in the hydrolysis of nitrile intermediates, and co-elution of products and byproducts during chromatographic purification.[1][2][3]
Q3: How can I monitor the progress of the cycloaddition and subsequent reactions?
A3: Reaction progress can be effectively monitored using standard analytical techniques. Thin-layer chromatography (TLC) is suitable for qualitative monitoring, while gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy can provide more quantitative data on the consumption of starting materials and the formation of products.[4][5]
Q4: Are there alternative methods to the enamine/[2+2] cycloaddition route?
A4: Yes, other cycloaddition strategies can be employed to construct the bicyclo[4.2.0]octane core. These include photochemical [2+2] cycloadditions (Paternò-Büchi reaction) and ketene (B1206846) cycloadditions.[3][4][6] The choice of method depends on the desired substitution pattern and the available starting materials.
Troubleshooting Guides
Problem 1: Low Yield of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile Intermediate
This section addresses low yields in the formation of the key nitrile intermediate, which is often synthesized via a [2+2] cycloaddition between a cyclohexanone-derived enamine and acrylonitrile (B1666552).[1][2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Enamine Formation | Ensure anhydrous conditions. Use freshly distilled pyrrolidine (B122466) and cyclohexanone. Monitor enamine formation by NMR or GC before proceeding. | Maximizes the concentration of the reactive enamine for the cycloaddition. |
| Inefficient [2+2] Cycloaddition | Optimize reaction temperature and time. The reaction is typically run at 0°C to room temperature.[1][2] Extended reaction times may be necessary. | Improved conversion to the desired cycloadduct. |
| Side Reactions of Acrylonitrile | Add acrylonitrile dropwise to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization. | Minimizes the formation of polyacrylonitrile (B21495) and other side products. |
| Decomposition during Workup | Use a mild acidic workup (e.g., dilute HCl) to hydrolyze the enamine without degrading the product. | Prevents degradation of the bicyclo[4.2.0]octane core. |
Problem 2: Undesired Isomerization of the Double Bond
During the hydrolysis of the 8-carbonitrile or subsequent modifications, the exocyclic double bond can migrate to a more stable endocyclic position.[1][2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Hydrolysis Conditions | Employ milder hydrolysis conditions. For example, use a lower concentration of KOH or perform the reaction at a lower temperature for a longer duration.[1][2] | Minimizes the extent of isomerization to the thermodynamically more stable internal alkene. |
| Prolonged Reaction Time at High Temperature | Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. | Reduces the exposure of the product to conditions that favor isomerization. |
| Acidic or Basic Conditions during Purification | Neutralize the reaction mixture before extraction and use a neutral stationary phase (e.g., silica (B1680970) gel) for chromatography. | Preserves the desired isomer during purification. |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
This protocol is adapted from the literature for the synthesis of the key nitrile intermediate.[1][2]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Acrylonitrile
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enamine Formation: A mixture of cyclohexanone and pyrrolidine is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored until water evolution ceases. The excess pyrrolidine is removed under reduced pressure to yield the crude 1-(cyclohex-1-en-1-yl)pyrrolidine.
-
[2+2] Cycloaddition: The crude enamine is dissolved in pentane and cooled to 0°C. Acrylonitrile is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The resulting suspension is cooled and filtered to collect the solid product. The crude product can be used in the next step without further purification.
Protocol 2: Hydrolysis of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile to Carboxylic Acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid, with considerations to minimize isomerization.[1][2]
Materials:
-
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
-
Potassium Hydroxide (KOH) solution (e.g., 20%)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of the nitrile and 20% aqueous KOH is heated at a controlled temperature (e.g., 50°C).
-
The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
After cooling, the reaction mixture is extracted with CH₂Cl₂ to remove any unreacted starting material and non-acidic byproducts.
-
The aqueous layer is acidified with HCl to a pH of ~1 and then extracted with CH₂Cl₂.
-
The combined organic layers from the acidic extraction are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Hydrolysis of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile [1][2]
| Entry | Temperature (°C) | Time (days) | Yield of Carboxylic Acid (%) |
| 1 | 110 | 2 | Low |
| 2 | 50 | 2 | 25 |
| 3 | 50 | 4 | 50 |
| 4 | 50 | 9 | ~50 |
Visualizations
Caption: Synthetic workflow for 8-substituted bicyclo[4.2.0]octane-1-carboxylates.
References
- 1. Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine | 113443-96-2 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Resistance to 8-Bromo-cAMP in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing 8-Bromo-cAMP (8-BTC), a cell-permeable analog of cyclic AMP (cAMP), its long-term application in cell culture can present challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of diminished cellular response, often termed resistance or desensitization, to prolonged 8-BTC exposure.
Troubleshooting Guide: Loss of Cellular Response to 8-BTC
Problem: Initial robust response to 8-BTC (e.g., growth inhibition, differentiation) diminishes or is lost over time in continuous culture.
This phenomenon, known as cellular desensitization or adaptation, is a common biological response to chronic stimulation of the cAMP signaling pathway. Cells adapt to maintain homeostasis, leading to a reduced effect of 8-BTC.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| 1. Increased Phosphodiesterase (PDE) Activity | Cells may upregulate the expression or activity of PDEs, enzymes that degrade cAMP.[1][2] This increased degradation capacity can neutralize the effect of exogenously supplied 8-BTC. |
| Solution: Co-treat with a phosphodiesterase inhibitor. A broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) can be used to maintain elevated intracellular cAMP levels.[1] For more targeted effects, specific inhibitors for PDE families (e.g., Rolipram for PDE4) can be employed.[3][4] | |
| 2. Downregulation or Uncoupling of PKA/Epac Signaling | Prolonged activation can lead to the downregulation of key signaling proteins like Protein Kinase A (PKA) or Exchange protein directly activated by cAMP (Epac), or their uncoupling from downstream targets. |
| Solution A: Pulsatile Dosing: Instead of continuous exposure, consider a pulsatile or intermittent treatment schedule with 8-BTC. This can prevent the constant stimulation that drives desensitization mechanisms.[1] | |
| Solution B: Combination Therapy: Investigate synergistic or additive effects with other compounds that target parallel or downstream pathways to achieve the desired biological outcome. | |
| 3. Altered Gene Expression Profile | Long-term exposure to 8-BTC can lead to stable changes in gene expression, resulting in a cellular phenotype that is less responsive to cAMP signaling. |
| Solution: Conduct a "washout" period by culturing the cells in the absence of 8-BTC for several passages to see if sensitivity can be restored. If not, it may be necessary to use a lower passage number of the cell line. | |
| 4. General Cell Culture Issues | Problems unrelated to 8-BTC resistance can mimic a loss of response, such as mycoplasma contamination, changes in media or serum batches, or incubator fluctuations. |
| Solution: Routinely test for mycoplasma. When observing a change in response, validate with a new batch of media and serum. Ensure incubator CO2 and temperature are stable. |
Frequently Asked Questions (FAQs)
Q1: What is 8-Bromo-cAMP and how does it work?
8-Bromo-cAMP (8-BTC) is a structural analog of cyclic AMP (cAMP), a crucial second messenger in many biological processes. The bromine substitution at the 8th position makes it more resistant to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP.[5] This property allows it to provide a more sustained elevation of intracellular cAMP levels. 8-BTC is cell-permeable and activates the primary downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7]
Q2: What are the primary signaling pathways activated by 8-BTC?
8-BTC activates two main signaling cascades:
-
The PKA Pathway: Upon binding of 8-BTC, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream targets. A key target is the transcription factor CREB (cAMP Response Element-Binding protein), which, upon phosphorylation, regulates the expression of genes involved in processes like proliferation, differentiation, and apoptosis.[8][9][10][11]
-
The Epac Pathway: 8-BTC also activates Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[12][13][14] Activated Rap1 is involved in the regulation of cell adhesion, cell junction formation, and cell migration.[12][13][14][15][16]
Q3: Why do my cells stop responding to 8-BTC after long-term treatment?
This is a phenomenon known as cellular desensitization or adaptation.[1][17][18] Cells have feedback mechanisms to counteract prolonged signaling. The most common cause is the upregulation of phosphodiesterases (PDEs), the enzymes that break down cAMP.[1][2] By increasing PDE levels, the cell can more effectively clear the excess cAMP signal generated by 8-BTC, thus returning the system to a near-basal state. Other mechanisms can include the downregulation of PKA or Epac proteins or the uncoupling of these proteins from their downstream targets.
Q4: How can I prevent or reverse this resistance?
A primary strategy is to co-administer a phosphodiesterase (PDE) inhibitor along with 8-BTC.[1][4][19][20][21][22] PDE inhibitors block the degradation of cAMP, thus maintaining high intracellular levels and potentiating the effect of 8-BTC. A broad-spectrum inhibitor like IBMX is often used in in vitro studies. Alternatively, a pulsatile dosing regimen, where 8-BTC is added and removed from the culture medium intermittently, can help prevent the cellular machinery from adapting to constant stimulation.[1]
Q5: At what concentration should I use 8-BTC?
The optimal concentration of 8-BTC is highly dependent on the cell type and the desired biological effect. It is crucial to perform a dose-response experiment for your specific cell line. Based on published literature, concentrations can range from micromolar to millimolar.
Quantitative Data Summary
The following table summarizes concentrations and treatment durations of 8-BTC used in various cell lines as reported in the literature. This is intended as a starting point for experimental design.
| Cell Line | 8-BTC Concentration | Treatment Duration | Observed Effect |
| Mammary Adenocarcinoma Cells | 0.125 mM | Up to 5 days | Inhibition of cell growth and cell cycle arrest at G1 and G2/M phases.[23] |
| Esophageal Cancer Cells (Eca-109) | 20 µM | 24 and 48 hours | Induction of apoptosis.[24] |
| Human Endometrial Stromal Cells | 0.5 mM | 2 days | Induction of decidualization.[24] |
| Human Neonatal Foreskin Fibroblasts (HFF1) | 0.1 / 0.5 mM | Not specified | Enhanced reprogramming efficiency.[24] |
| Mouse Embryonic Stem Cells | Not specified | Not specified | Increased cell migration. |
| COS-1 Cells | 1 mM | 12 to 14 hours | Increased phosphorylation of SRC-1.[25] |
| MC3T3-E1 (osteoblast-like cells) | 100 µM | 1 to 7 days | Continuous treatment inhibited proliferation.[26] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | 7 days | Continuous treatment decreased cell proliferation.[26] |
| ARO, NPA, WRO (thyroid carcinoma cells) | 2.3 - 13.6 µM (IC50) | 72-96 hours | Inhibition of cell growth.[27] |
Experimental Protocols
Protocol 1: Assessing Cellular Desensitization to 8-BTC
-
Cell Seeding: Plate cells at a consistent density in multiple wells or flasks.
-
Long-Term Treatment: Treat cells with a predetermined effective concentration of 8-BTC. Culture the cells for an extended period (e.g., 1-2 weeks), passaging as necessary and maintaining the 8-BTC concentration in the fresh medium.
-
Functional Assay: At different time points (e.g., day 1, day 4, day 7, day 14), perform a functional assay to measure the cellular response to a fresh dose of 8-BTC. This could be a proliferation assay (e.g., MTT), a differentiation marker analysis (e.g., Western blot for a specific protein), or an apoptosis assay (e.g., Annexin V staining).
-
Data Analysis: Compare the magnitude of the response to 8-BTC at later time points to the initial response at day 1. A significant decrease in the response indicates desensitization.
Protocol 2: Overcoming Desensitization with a PDE Inhibitor
-
Establish Desensitized Cells: Culture cells with 8-BTC long-term until a diminished response is observed, as confirmed by Protocol 1.
-
Co-treatment: Treat the desensitized cells with the same concentration of 8-BTC in combination with a PDE inhibitor (e.g., 100 µM IBMX).
-
Functional Assay: After a suitable incubation period (e.g., 24-48 hours), perform the same functional assay used to assess desensitization.
-
Comparison: Compare the response of cells treated with 8-BTC alone to those co-treated with 8-BTC and the PDE inhibitor. An enhanced response in the co-treated group suggests that PDE upregulation was a major contributor to the desensitization.
Visualizing the Pathways
8-BTC Signaling Pathways
The following diagram illustrates the primary signaling cascades activated by 8-Bromo-cAMP.
Caption: 8-BTC activates PKA and Epac, leading to distinct downstream effects.
Experimental Workflow for Troubleshooting 8-BTC Resistance
This workflow outlines the logical steps to identify and address cellular resistance to 8-BTC.
Caption: A logical workflow for troubleshooting resistance to 8-BTC.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the cAMP signaling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 11. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epac1-Rap1 signaling regulates monocyte adhesion and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cAMP-Epac-Rap1 pathway regulates cell spreading and cell adhesion to laminin-5 through the alpha3beta1 integrin but not the alpha6beta4 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of Rap1 in integrin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cAMP-Epac-Rap1 Pathway Regulates Cell Spreading and Cell Adhesion to Laminin-5 through the α3β1 Integrin but Not the α6β4 Integrin | Scilit [scilit.com]
- 16. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Model Based on Receptor Desensitization for Cyclic AMP Signaling in Dictyostelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
Technical Support Center: Refining Purification Methods for 8BTC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for the 8BTC compound, a potent covalent Notum inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.
I. Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of the this compound compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying the crude this compound compound?
A1: For the initial purification of this compound, a staged approach using flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended. Flash chromatography is effective for removing major impurities and bulk separation, while preparative HPLC is ideal for achieving high purity in the final product.
Q2: My this compound compound shows low purity (<95%) after a single round of preparative HPLC. What should I do?
A2: If the initial purity is suboptimal, consider the following steps:
-
Optimize the Gradient: A shallower gradient during the elution of this compound can improve the separation of closely eluting impurities.
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, can alter selectivity and improve resolution.
-
Adjust Mobile Phase pH: The charge state of this compound and its impurities can be manipulated by altering the pH of the mobile phase, which can significantly impact retention and separation.
-
Secondary Purification: A second, orthogonal HPLC purification step using a different mobile phase or stationary phase can be highly effective in removing persistent impurities.
Q3: I am observing poor peak shape (tailing or fronting) during the HPLC analysis of this compound. What are the likely causes?
A3: Poor peak shape can result from several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The compound may be interacting with active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) for acidic compounds or triethylamine (B128534) (TEA) for basic compounds, to the mobile phase can mitigate these interactions.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Guide: Preparative HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Sample precipitation on the column. 3. High mobile phase viscosity. | 1. Reverse-flush the column at a low flow rate. If the issue persists, replace the column frit. 2. Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm filter. 3. Reduce the flow rate or consider using a less viscous mobile phase (e.g., acetonitrile (B52724) instead of methanol). |
| No Peaks or Very Small Peaks | 1. Injection failure. 2. Detector issue (e.g., lamp off, incorrect wavelength). 3. Compound is not eluting from the column. | 1. Check the injector for proper function and ensure the sample loop is filled correctly. 2. Verify detector settings and ensure the lamp is on and has sufficient lifetime. 3. Run a steep gradient to elute strongly retained compounds. If this fails, a stronger mobile phase or a different column may be needed. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Carryover from the injector. | 1. Use fresh, high-purity solvents and additives. Flush the system thoroughly. 2. Optimize the injector wash method to ensure the needle and sample loop are clean between injections. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare mobile phases accurately and consistently. Use a mobile phase blender if available. 2. Use a column oven to maintain a stable temperature. 3. Check the column's performance with a standard. If performance has declined, the column may need to be replaced. |
II. Data Presentation: Purification Parameters
The following tables provide typical starting parameters for the purification of an N-acyl indoline (B122111) compound similar to this compound. These should be used as a starting point for method development.
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Condition | Expected Outcome |
| Column | C18, 21.2 x 150 mm, 5 µm | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | 30-70% B over 20 minutes (Optimized) | Purity >98% |
| Flow Rate | 20 mL/min | - |
| Loading Amount | 100 mg of crude material | Yield: 60-70% |
| Detection | UV at 254 nm | - |
| Fraction Collection | Triggered by UV threshold | - |
III. Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
1. Objective: To purify the crude this compound compound to a purity of >98%.
2. Materials:
-
Crude this compound compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer
3. Method:
-
Sample Preparation:
-
Dissolve the crude this compound compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 30% acetonitrile in water with 0.1% formic acid) for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient (e.g., 30-70% acetonitrile over 20 minutes).
-
Monitor the elution of the compound using the UV detector at 254 nm.
-
Collect the fractions corresponding to the main peak of the this compound compound using the fraction collector.
-
-
Post-Purification Processing:
-
Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine the purity.
-
Pool the fractions with a purity of >98%.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound compound as a solid.
-
-
Final Analysis:
-
Perform a final purity analysis of the lyophilized product using analytical HPLC.
-
Characterize the compound using appropriate analytical techniques (e.g., LC-MS, NMR) to confirm its identity and structure.
-
IV. Mandatory Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: General workflow for the purification of the this compound compound.
Diagram 2: Troubleshooting Logic for Low Purity after HPLC
Caption: Decision tree for troubleshooting low purity in HPLC purification.
Diagram 3: Canonical Wnt Signaling Pathway and Inhibition by Notum
Addressing variability in TCF/LEF reporter assay with 8BTC
Welcome to the technical support center for the TCF/LEF reporter assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your TCF/LEF reporter assay, particularly when investigating crosstalk with other signaling pathways using compounds like 8BTC (assumed to be an activator of Protein Kinase A, PKA, such as 8-Bromo-cAMP).
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve the consistency of my results?
Answer: High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
Troubleshooting High Variability:
| Potential Cause | Recommended Solution |
|---|---|
| Pipetting Inaccuracies | Prepare a master mix for common reagents (e.g., transfection mix, cell suspension, treatment dilutions) to minimize well-to-well differences. Use calibrated multichannel pipettes for reagent addition.[1] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating to avoid cell clumping. Plate cells at a density that ensures they are in the log growth phase and reach 60-80% confluency at the time of transfection.[2] |
| Variable Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio for your specific cell type. Ensure plasmid DNA is of high quality (e.g., endotoxin-free).[1][3] Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[4][5] |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Low Signal-to-Noise Ratio | If luminescence signals are very low, they can be more susceptible to random fluctuations. Consider optimizing the assay to increase signal strength (see "Issue 3: Low or No Signal").[2] |
Issue 2: High Background Luminescence
Question: My negative control wells (e.g., cells with a FOPflash reporter or unstimulated cells with TOPflash) show high luminescence readings. What could be the cause?
Answer: High background luminescence can mask the true signal from your experimental reporter, reducing the dynamic range of the assay.
Troubleshooting High Background:
| Potential Cause | Recommended Solution |
|---|---|
| Reagent Contamination | Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination.[2] |
| Choice of Microplate | Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk and maximize signal reflection.[2][6] |
| Phenol (B47542) Red in Media | If possible, use a culture medium without phenol red, as it can quench luminescence and contribute to background.[2] |
| Substrate Autoluminescence | Prepare fresh luciferase substrate immediately before each experiment, as it can degrade and auto-luminesce over time.[2] |
| High Basal Wnt Signaling | Some cell lines have high endogenous levels of Wnt signaling. Ensure you are using a cell line with low basal TCF/LEF activity (e.g., HEK293T). |
| Over-transfection of Reporter Plasmids | Titrate the amount of reporter plasmid DNA used for transfection. Excessive amounts can lead to high basal expression and a saturated signal.[3][4] |
Issue 3: Low or No Signal
Question: I am detecting a very weak or no signal from my Wnt-stimulated experimental samples. What are the possible reasons?
Answer: A weak or absent signal can be due to a variety of factors, from transfection efficiency to reagent stability.
Troubleshooting Low Signal:
| Potential Cause | Recommended Solution |
|---|---|
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type, including the ratio of plasmid DNA to transfection reagent.[1] Confirm transfection efficiency using a positive control plasmid (e.g., CMV-driven GFP). |
| Inactive Reagents | Ensure luciferase lysis buffers and substrates have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[1] |
| Insufficient Incubation Time | Allow sufficient time (typically 24-48 hours) post-transfection for the reporter proteins to be expressed before cell lysis.[2] The optimal duration of Wnt stimulation should also be determined empirically (e.g., 6-24 hours). |
| Cell Health | Ensure cells are healthy and not overly confluent at the time of the assay. Cell stress or death can significantly reduce reporter activity. |
| Weak Promoter Activity | If the promoter driving your gene of interest is weak, the resulting signal may be low.[1] Consider using a reporter construct with a stronger minimal promoter if necessary. |
Issue 4: Unexpected Effects of this compound on TCF/LEF Reporter Activity
Question: I am using this compound (e.g., 8-Bromo-cAMP) to activate the PKA pathway and I'm seeing an increase in my TCF/LEF reporter signal, even without Wnt stimulation. Is this expected?
Answer: Yes, this can be an expected result due to crosstalk between the PKA and Wnt/β-catenin signaling pathways. Activation of PKA can lead to the phosphorylation and stabilization of β-catenin, increasing its nuclear accumulation and subsequent activation of TCF/LEF reporters.[7][8]
Understanding PKA and Wnt/β-Catenin Crosstalk:
-
Mechanism: PKA can phosphorylate β-catenin at specific serine residues (e.g., Ser675).[7] This phosphorylation can inhibit the ubiquitination and subsequent degradation of β-catenin, leading to its stabilization.[7]
-
Alternative Mechanism: PKA has also been shown to phosphorylate and inactivate GSK-3β, a key component of the β-catenin destruction complex.[9][10] Inactivating GSK-3β prevents the degradation of β-catenin.
-
Experimental Outcome: Both mechanisms result in an accumulation of β-catenin, which can then translocate to the nucleus, bind to TCF/LEF transcription factors, and drive the expression of the luciferase reporter gene.[7][11] This leads to an observed increase in luminescence, independent of Wnt ligand stimulation.
Signaling Pathways & Experimental Workflow
To better understand the experimental context, the following diagrams illustrate the key signaling pathway and a typical workflow.
Caption: Wnt/β-catenin and PKA signaling pathway crosstalk.
Caption: Experimental workflow for a TCF/LEF dual-luciferase reporter assay.
Experimental Protocol
Below is a generalized protocol for a TCF/LEF dual-luciferase reporter assay in HEK293 cells. Optimization is required for different cell types and specific experimental conditions.
Materials:
-
HEK293 cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF Firefly Luciferase reporter plasmid (e.g., TOPflash)
-
Negative control reporter plasmid (e.g., FOPflash)
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt3a
-
This compound (or other PKA activator) dissolved in an appropriate vehicle (e.g., DMSO)
-
White, opaque 96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
Prepare the transfection master mix. For each well, combine the TCF/LEF reporter plasmid (or FOPflash control) and the Renilla luciferase normalization plasmid in serum-free medium.
-
Add the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.
-
Add the transfection complex to the cells.
-
Incubate for 16-24 hours at 37°C.[14]
-
-
Cell Treatment (Day 3):
-
Carefully replace the medium with fresh growth medium containing your treatments.
-
Include the following controls: Unstimulated, Vehicle Control (e.g., DMSO), Wnt3a stimulation, this compound stimulation, and Wnt3a + this compound co-stimulation.
-
Prepare serial dilutions of your compounds to determine dose-response effects.
-
Incubate for the desired stimulation period (e.g., 16-24 hours).
-
-
Cell Lysis and Luminescence Measurement (Day 4):
-
Remove the medium from the wells.
-
Wash gently with PBS.
-
Add passive lysis buffer (typically 20 µL per well) and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature on a shaker).
-
Measure Firefly luminescence using the luminometer.
-
Inject the Stop & Glo® reagent (or equivalent) and measure Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.[4]
-
Calculate the average normalized ratio for each treatment group.
-
Express the data as "Fold Induction" by dividing the average normalized ratio of each treatment group by the average normalized ratio of the unstimulated or vehicle control group.[12]
-
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Phosphorylation of β-Catenin by Cyclic AMP-Dependent Protein Kinase Stabilizes β-Catenin through Inhibition of Its Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. PTH/cAMP/PKA signaling facilitates canonical Wnt signaling via inactivation of glycogen synthase kinase-3beta in osteoblastic Saos-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Primary Cell Cultures
Disclaimer: The following guide provides general strategies for mitigating cytotoxicity induced by chemical compounds in primary cell cultures. The compound "8BTC" is not a widely recognized cytotoxic agent in scientific literature; therefore, this document will use "Compound X" as a placeholder. The principles and protocols described here are broadly applicable to small molecule-induced cytotoxicity.
This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of Compound X-induced cytotoxicity in my primary cell cultures?
A1: Initial indicators of cytotoxicity can be observed through microscopic examination. These include morphological changes such as cell rounding, shrinkage, detachment from the culture surface, and the appearance of cytoplasmic vacuoles. A noticeable increase in floating cells and debris in the culture medium is also a common sign.
Q2: How can I distinguish between a cytotoxic and a cytostatic effect of Compound X?
A2: A cytotoxic effect leads to cell death, which can be quantified by assays measuring membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V staining). A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death. To differentiate between the two, it is recommended to use a combination of assays. For instance, a metabolic assay like MTT, which measures cell viability, can be paired with a direct cell death assay. A decrease in the MTT signal without a corresponding increase in cell death markers would suggest a cytostatic effect.
Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
A3: The concentration of the vehicle should be non-toxic to the cells. Most primary cell cultures can tolerate DMSO concentrations up to 0.5%, but this can be cell-type dependent. If you observe cytotoxicity in your vehicle control, it is crucial to perform a dose-response experiment for the vehicle alone to determine the maximum tolerable concentration for your specific primary cells. Always use the same concentration of vehicle in your control and treated wells.
Q4: Can the serum concentration in the culture medium affect the cytotoxicity of Compound X?
A4: Yes, serum components, such as albumin, can bind to small molecules, reducing their free concentration and thus their effective toxicity.[1] If you suspect high cytotoxicity, experimenting with different serum concentrations in your culture medium may be beneficial. However, be mindful that altering serum levels can also impact the growth and health of primary cells.
Q5: How can I confirm that the observed cell death is due to apoptosis?
A5: To specifically measure the induction of apoptosis, you can use a Caspase-3/7 activity assay. An increase in caspase activity in cells treated with Compound X would indicate that the cytotoxicity is mediated by this programmed cell death pathway.[2][3][4] Another common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, characteristic of late apoptosis and necrosis.[5]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
If you are observing excessive cell death at concentrations where Compound X is expected to be effective, consider the following troubleshooting steps.
| Problem | Possible Cause | Suggested Solution |
| High cell death across all tested concentrations | Compound concentration is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines. | Perform a broad dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration). |
| Prolonged exposure to the compound. The cytotoxic effect may be time-dependent. | Conduct a time-course experiment, testing various incubation times (e.g., 6, 12, 24, 48 hours) to find the shortest duration that elicits the desired biological effect with minimal cytotoxicity. | |
| Issues with Compound X stock solution. Incorrect preparation or storage can affect compound stability and concentration. | Ensure the stock solution is prepared correctly. Use fresh, high-quality solvent (e.g., DMSO). Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution of cells. |
| Edge effects in the culture plate. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentration. | Avoid using the outer wells for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting. | Use calibrated pipettes and be consistent with your pipetting technique. |
Guide 2: Differentiating Cytotoxicity from Assay Interference
Some compounds can interfere with the chemistry of cytotoxicity assays, leading to inaccurate results.
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/XTT/Resazurin assays | Direct reduction of the assay reagent by Compound X. Compounds with antioxidant properties can directly reduce the tetrazolium salts or resazurin, leading to a false positive signal for cell viability. | Run a control with Compound X in cell-free medium to check for direct reagent reduction. If interference is observed, consider switching to a different type of assay, such as an LDH release assay or a direct cell counting method. |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations. This reduces the effective concentration of the compound available to the cells. | Visually inspect the wells with the highest concentrations for any precipitate. Check the solubility of Compound X in your culture medium. |
| Compound interference with the assay. At high concentrations, the compound might inhibit the enzymes responsible for the colorimetric or fluorometric reaction. | Perform the assay with a cell lysate and varying concentrations of Compound X to see if it directly inhibits the reporter enzyme. |
Quantitative Data Summary
The following tables provide example data for doxorubicin-induced cytotoxicity in human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), illustrating how to present dose-response and time-course data.
Table 1: Dose-Dependent Cytotoxicity of Doxorubicin in hPSC-CMs after 24-hour exposure.
| Doxorubicin Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 60 |
| 30.1 | 50 (IC50) |
| 50 | 35 |
| 100 | 20 |
Data is hypothetical and based on trends reported in the literature.
Table 2: Time-Dependent Electrophysiological Effects of Doxorubicin on hPSC-CMs.
| Treatment | Time (hours) | Beat Period (% change from baseline) | Spike Amplitude (% change from baseline) |
| 0.25 µM Doxorubicin | 20 | -13.5% | -19.4% |
| 1 µM Doxorubicin | 20 | -24.2% | -52.1% |
Data adapted from Maillet et al., 2016.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plate with cultured primary cells
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Compound X or the vehicle control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well plate with cultured primary cells
-
Compound X
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Plate and treat cells with Compound X or vehicle control as described in the MTT assay protocol.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes (for suspension or weakly adherent cells).
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This protocol uses flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) and wash them once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing compound-induced cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: Key pathways in compound-induced apoptosis.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of cancer-associated fibroblasts-targeting polymeric nanoparticles loaded with 8-O-methylfusarubin for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 8BTC and Other Notum Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical efficacy of 8BTC with other prominent Notum inhibitors. The data presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying the role of Notum in Wnt signaling and its implications in various disease models.
Introduction to Notum Inhibition
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway. It does so by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[1][2][3] Inhibition of Notum can restore Wnt signaling, a therapeutic strategy being explored for conditions such as osteoporosis, colorectal cancer, and neurodegenerative diseases.[1][2] This guide focuses on the comparative efficacy of small molecule Notum inhibitors.
Quantitative Efficacy of Notum Inhibitors
The inhibitory potency of this compound, ABC99, ARUK3001185, and LP-922056 against the Notum enzyme has been evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based assays are key metrics for comparison.
| Inhibitor | IC50 (nM) | EC50 (nM) | Assay Type | Organism |
| This compound | 2.5 | - | Biochemical (OPTS) | - |
| ABC99 | 13 | - | Biochemical | - |
| ARUK3001185 | 6.7 | 110 | Biochemical (OPTS) & Cell-based (TCF/LEF) | - |
| LP-922056 | - | 21 | Cell-based (TCF/LEF) | Human |
| - | 55 | Cell-based (TCF/LEF) | Mouse |
Note: IC50 values represent the concentration of an inhibitor required to reduce the in vitro activity of an enzyme by 50%. EC50 values represent the concentration required to produce 50% of the maximum possible effect in a cell-based assay.
Wnt Signaling Pathway and Notum Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for Notum inhibitors.
Caption: Canonical Wnt signaling pathway with Notum-mediated deacylation and inhibition by compounds like this compound.
Experimental Protocols
Notum-OPTS Biochemical Assay
This assay measures the direct inhibitory effect of compounds on Notum's enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum cleaves the octanoyl group from OPTS, leading to an increase in fluorescence. Inhibitors of Notum will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Acoustic liquid handler (e.g., Labcyte Echo 550)
-
Fluorescence microplate reader (e.g., PheraSTAR FSX)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Using an acoustic liquid handler, dispense the test compounds, OPTS substrate, and recombinant Notum protein into a 384-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Measure the endpoint fluorescence using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable model (e.g., 4-parameter logistic fit).
Caption: Workflow for the Notum-OPTS biochemical assay.
TCF/LEF Reporter (Luciferase) Cell-Based Assay
This assay assesses the ability of a compound to restore Wnt signaling in a cellular context in the presence of Notum.
Principle: This assay utilizes a cell line (e.g., HEK293) that is transiently transfected with a TCF/LEF luciferase reporter vector. The activation of the canonical Wnt pathway leads to the binding of β-catenin to TCF/LEF transcription factors, driving the expression of the luciferase reporter gene. Notum suppresses this signaling, but an effective inhibitor will restore it, leading to a measurable increase in luciferase activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
Test compounds
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and transfect with the TCF/LEF reporter and Renilla luciferase vectors.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing recombinant Wnt3a, recombinant Notum, and serial dilutions of the test compound.
-
Incubate the cells for a further period (e.g., 16-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to cells treated with Wnt3a and Notum but no inhibitor.
-
Determine the EC50 value by fitting the dose-response curve.
Caption: Workflow for the TCF/LEF luciferase reporter cell-based assay.
References
- 1. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 8-Bromo-7-Methoxychrysin (8BTC) in Modulating Wnt Signaling In Vivo
This guide provides a comparative analysis of 8-bromo-7-methoxychrysin (8BTC), a synthetic flavonoid, and its validated effects on the Wnt signaling pathway in vivo. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of targeting Wnt signaling in oncology. This document contrasts this compound with other known Wnt pathway inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Introduction to Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][3] In the canonical pathway, the absence of a Wnt ligand allows a "destruction complex" (comprising APC, Axin, and GSK3β) to phosphorylate β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited.[4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation.
In Vivo Validation of this compound (8-bromo-7-methoxychrysin)
8-bromo-7-methoxychrysin (BrMC or this compound) is a synthetic analog of chrysin (B1683763) that has demonstrated potent inhibitory effects on liver cancer stem cells (LCSCs) by downregulating β-catenin expression. In vivo studies using xenograft models have validated its efficacy in curbing tumor growth.
The primary mechanism of this compound involves the inhibition of β-catenin, a central component of the Wnt signaling cascade. By promoting the downregulation of β-catenin, this compound effectively suppresses the characteristics and functions of liver cancer stem cells. This effect has been confirmed in vivo, where treatment with this compound led to the elimination of LCSCs and a reduction in tumor burden.
Comparative Analysis with Alternative Wnt Inhibitors
Several small molecules have been developed to target the Wnt pathway at different points. This section compares this compound with other notable inhibitors that have been tested in vivo.
| Inhibitor | Target / Mechanism | Model System (In Vivo) | Key Quantitative Finding(s) | Reference |
| This compound (BrMC) | Downregulation of β-catenin | Balb/c-nu mice with liver CSC-derived xenografts | Significant reduction in primary and secondary tumor growth at 12.5 and 25 mg/kg doses. | |
| LGK974 | Porcupine (PORCN) inhibitor; blocks Wnt ligand secretion | Mouse model of head and neck squamous cell carcinoma | 3.0 mg/kg dose caused substantial tumor regression (T/C% = -50%). | |
| G007-LK | Tankyrase (TNKS) inhibitor; stabilizes Axin to promote β-catenin destruction | APC-mutant colorectal cancer xenograft mice | Inhibited tumor growth and cell cycle progression. | |
| JW-74 | Stabilizes Axin-2, promoting β-catenin destruction | SCID mice with SW480 colorectal cancer xenografts; Apc(Min) mice | 150 mg/kg dose significantly decreased the number of polyps in Apc(Min) mice. |
Experimental Protocols
A representative experimental protocol for evaluating the in vivo efficacy of a Wnt inhibitor using a xenograft model is detailed below. This protocol is based on methodologies described in studies of this compound and similar compounds.
Objective: To assess the effect of this compound on the growth of liver cancer stem cell-derived tumors in a nude mouse xenograft model.
Materials:
-
Balb/c-nude mice (4-6 weeks old)
-
Liver Cancer Stem Cells (LCSCs), e.g., CD133+ sorted from MHCC97 cell line
-
Matrigel (Corning)
-
This compound (8-bromo-7-methoxychrysin)
-
Vehicle control (e.g., refined olive oil)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Workflow Diagram:
Procedure:
-
Cell Preparation: Liver cancer stem cells (LCSCs) are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^6 cells/100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each Balb/c-nude mouse.
-
Tumor Growth and Grouping: Mice are monitored daily. When tumors become palpable (e.g., ~100 mm³), animals are randomly assigned to one of three groups (n=12 per group):
-
Group 1: Vehicle control (e.g., refined olive oil, intraperitoneally)
-
Group 2: this compound at 12.5 mg/kg (intraperitoneally)
-
Group 3: this compound at 25 mg/kg (intraperitoneally)
-
-
Treatment: Treatments are administered daily for a predefined period (e.g., 21 days).
-
Monitoring: Tumor size is measured every 3-4 days using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2. Animal body weight and general health are monitored throughout the study.
-
Secondary Xenograft (Optional): To assess the effect on the tumor-initiating cell population, tumors from each group can be dissociated into single cells and re-implanted into new mice to evaluate secondary tumor formation capacity.
Conclusion
The in vivo data for 8-bromo-7-methoxychrysin (this compound) strongly support its role as an inhibitor of the Wnt/β-catenin signaling pathway. Through the downregulation of β-catenin, this compound effectively reduces the growth of liver cancer stem cell-derived tumors in xenograft models. When compared to other Wnt pathway inhibitors like LGK974 and G007-LK, this compound offers a distinct mechanism of action by directly targeting the core pathway component, β-catenin. While direct comparative studies are lacking, the existing evidence positions this compound as a promising candidate for further preclinical and clinical investigation in Wnt-driven malignancies. The provided experimental framework offers a robust starting point for researchers aiming to validate these findings or explore similar compounds.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]
- 4. Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Esterase Cross-Reactivity: A Guide for Researchers
Introduction: The selectivity of therapeutic compounds against their intended target is a cornerstone of drug development, minimizing off-target effects and enhancing safety profiles. For ester-containing compounds, assessing cross-reactivity against a panel of human esterases is a critical step. This guide provides a comparative overview of the selectivity of a hypothetical compound, 8BTC , against key human esterases, with supporting data from established cholinesterase inhibitors.
Data Presentation: Cross-Reactivity Profile
The inhibitory activity of This compound and selected reference compounds was evaluated against three major human esterases: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carboxylesterase 1 (hCE1). The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | hCE1 IC50 (nM) | Selectivity Notes |
| This compound (Hypothetical) | 15 | 1,500 | >100,000 | Highly selective for AChE over BChE and hCE1. |
| Donepezil | 6.7 | 7,400[1] | >100,000* | Highly selective for AChE. No significant inhibition of carboxylesterases observed in conventional assays.[1] |
| Rivastigmine | 4.3 | 31 - 37[1][2] | Potent Inhibitor** | Dual inhibitor of AChE and BChE. Also irreversibly inhibits carboxylesterases.[1] |
| Physostigmine (Eserine) | 0.67 | 0.15 (µM)*** | Potent Inhibitor | Potent inhibitor of both AChE and BChE. As a carbamate, it is expected to inhibit carboxylesterases. |
*For Donepezil, a non-carbamate inhibitor, no significant inhibition of human carboxylesterases (hCE1 and hiCE) was observed in conventional assays.[1] The value >100,000 nM is used to represent this lack of activity. **Rivastigmine, a carbamate-containing compound, has been shown to cause greater than 95% irreversible inhibition of human intestinal carboxylesterase (hiCE).[1] ***Physostigmine IC50 for BChE is 0.15 µM as per one study.[3]
Experimental Protocols
The following section details the methodology used to determine the esterase inhibitory activity.
In Vitro Esterase Inhibition Assay (Ellman's Method)
This protocol is a generalized method for determining the IC50 values for AChE and BChE. A similar principle with a specific substrate is applied for carboxylesterase assays.
1. Materials and Reagents:
-
Enzymes: Recombinant human Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) from human serum, and Carboxylesterase 1 (hCE1) from liver microsomes.
-
Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BChE.
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Test Compounds: this compound and reference inhibitors, dissolved in DMSO to create stock solutions.
-
Equipment: 96-well microplate reader, multichannel pipettes.
2. Preparation of Solutions:
-
Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Enzyme Solutions: Prepare stock solutions of each esterase in the assay buffer to a working concentration (e.g., 0.1-0.25 U/mL for AChE).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Substrate Solutions: Prepare fresh 14-15 mM stock solutions of ATCI and BTCI in deionized water.
-
Inhibitor Dilutions: Create a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay wells should be kept below 1% to prevent interference with enzyme activity.
3. Assay Procedure (96-Well Plate Format):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme only, 100% activity), and test compounds at various concentrations.
-
Reagent Addition:
-
To each well, add 50 µL of the assay buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or vehicle for the negative control).
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes at 1-minute intervals. The rate of color change is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Esterase Inhibition Assay
References
- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Novel N-Acyl Indoline Notum Inhibitor: A Comparative Guide
This guide provides an independent validation and comparative analysis of the IC50 value for a novel N-acyl indoline (B122111) inhibitor of the carboxylesterase Notum, identified in the Protein Data Bank (PDB) with the entry ID 8BTC. This document is intended for researchers, scientists, and professionals in drug development interested in the inhibition of the Wnt signaling pathway.
The compound featured in the this compound crystal structure is a potent, non-covalent inhibitor of Notum, an enzyme that negatively regulates Wnt signaling by deacylating Wnt proteins.[1][2][3][4] Inhibition of Notum is a promising therapeutic strategy for diseases such as cancer, osteoporosis, and neurodegenerative disorders.[2] The inhibitory activity of this class of compounds has been determined using biochemical and cell-based assays.
Comparative Analysis of Notum Inhibitor IC50 Values
The inhibitory potency of the N-acyl indoline series, including the compound related to the this compound structure, and other notable Notum inhibitors are summarized in the table below. The IC50 values were primarily determined using a biochemical assay with trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as a fluorescent substrate. Cellular activity is often assessed by the ability of the inhibitor to restore Wnt signaling in a TCF/LEF reporter assay.
| Compound Class | Specific Compound | Notum IC50 (nM) (OPTS Assay) | Notum EC50 (nM) (TCF/LEF Assay) | Reference |
| N-acyl indoline | Compound 4w | 2.5 ± 0.6 | 22 ± 14 | Eur J Med Chem. 2023;251:115132 |
| N-acyl indoline | Compound 4v | 1.3 ± 0.3 | 28 ± 20 | Eur J Med Chem. 2023;251:115132 |
| N-acyl indoline | Compound 4y | 3.5 ± 0.6 | 35 ± 13 | Eur J Med Chem. 2023;251:115132 |
| Alternative Inhibitors | ||||
| Triazole Derivative | ARUK3001185 (8l) | 6.7 ± 1.6 | 110 ± 100 | J Med Chem. 2022;65(10):7101-7122 |
| Oxobutanoate Ester | Compound 4 | 12 ± 2.8 | 300 ± 60 | J Med Chem. 2021;64(15):11019-11027 |
| Fragment Hit Derivative | Compound 6b | 500 | Not Reported | J Med Chem. 2022;65(10):7101-7122 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these Notum inhibitors are provided below.
Biochemical Notum-OPTS Assay
This assay quantifies the enzymatic activity of Notum through the hydrolysis of a fluorescent substrate.
-
Materials: Recombinant human Notum protein, trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate, test compounds, 384-well plates.
-
Procedure:
-
Test compounds, the OPTS substrate, and the recombinant Notum protein are dispensed into 384-well plates using an acoustic liquid handler.
-
The reaction mixture is incubated at room temperature for 40 minutes.
-
Endpoint fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic (4PL) fit.
-
Cell-Based TCF/LEF Reporter Assay
This assay measures the ability of a compound to restore Wnt/β-catenin signaling in the presence of Notum.
-
Cell Line: HEK293 cells stably expressing a TCF/LEF luciferase reporter construct.
-
Procedure:
-
HEK293 TCF/LEF reporter cells are seeded in 96-well or 384-well plates.
-
Cells are treated with a combination of Wnt3a (to stimulate the pathway), Notum (to inhibit the pathway), and varying concentrations of the test inhibitor.
-
Following an incubation period (typically 16-24 hours), a luciferase substrate is added to the cells.
-
Luminescence, which is proportional to TCF/LEF transcriptional activity, is measured using a luminometer.
-
EC50 values, the concentration at which the compound elicits a half-maximal response in restoring Wnt signaling, are determined from dose-response curves.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
Replicating Published Findings: A Comparative Guide to 8-Br-cAMP Experiments
For researchers and drug development professionals, the ability to replicate and build upon published findings is paramount. This guide provides a comparative overview of experimental results using 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP), a widely used cell-permeable analog of cyclic AMP (cAMP) that activates protein kinase A (PKA).[1][2][3][4] By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the design and execution of future studies involving 8-Br-cAMP.
Quantitative Data Summary
The following tables summarize the effects of 8-Br-cAMP across various cell lines and experimental contexts, as reported in published literature.
Table 1: Effects of 8-Br-cAMP on Cancer Cells
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Eca-109 (Esophageal Carcinoma) | 20 µM | 24 and 48 hours | Induction of apoptosis.[2] | [2] |
| CT26 (Colorectal Carcinoma) | 60 mg/kg/day (in vivo) | 7 days | Significant inhibition of tumor growth.[1] | [1] |
| Malignant Glioma Cells | Not specified | Not specified | Inhibition of proliferation, induction of differentiation, and apoptosis. | [1] |
| Colorectal Cancer | Not specified | Not specified | Inhibition of angiogenesis and vasculogenic mimicry.[5] | [5] |
Table 2: Effects of 8-Br-cAMP on Stem and Progenitor Cells
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Neonatal Foreskin Fibroblast (HFF1) | 0.1/0.5 mM | 10 days | Enhanced efficiency of induced pluripotency.[1][2] | [1][2] |
| Mouse Embryonic Stem Cells | Not specified | Not specified | Promotes cell migration through disruption of cell junctions and cytoskeleton remodeling.[5] | [5] |
| MC3T3-E1 (Osteoblast-like) | 100 µM | 1 day | Significantly increased VEGF production and secretion.[6] | [6] |
| MC3T3-E1 (Osteoblast-like) | 100 µM | Continuous | Significantly inhibited cell proliferation.[6] | [6] |
Table 3: Effects of 8-Br-cAMP on Other Cell Types
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| AML193 (Leukemic) | 0-1 mM | Not specified | Induced a proliferative response.[1] | [1][3] |
| Mouse Placental Cells | 250 µM | Not specified | Inhibited glucose transport activity.[1] | [1] |
| COS-1 (Kidney Fibroblast-like) | 1 mM | 12-14 hours | 1.8-fold increase in SRC-1 phosphorylation.[7] | [7] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTS-based)
This protocol is adapted from methodologies used to assess the effect of 8-Br-cAMP on cell viability and proliferation.[6]
Materials:
-
Cells of interest (e.g., MC3T3-E1, HUVECs)
-
Complete cell culture medium
-
8-Br-cAMP (sodium salt)
-
96-well cell culture plates
-
MTS assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
For continuous treatment: Replace the medium with fresh medium containing the desired concentration of 8-Br-cAMP (e.g., 100 µM).
-
For single-day treatment: Add 8-Br-cAMP to the medium at the time of cell seeding. After 24 hours, replace the medium with fresh medium without 8-Br-cAMP.
-
-
Incubation Periods: Culture the cells for the desired time points (e.g., 1, 3, and 7 days).
-
MTS Assay: At each time point, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Compare the absorbance values of the treated cells to the untreated control cells to determine the effect on cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry, a common method to assess the pro-apoptotic effects of 8-Br-cAMP.[8]
Materials:
-
Cells of interest (e.g., Eca-109)
-
Complete cell culture medium
-
8-Br-cAMP (sodium salt)
-
T25 cell culture flasks
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells in a T25 culture flask.
-
Treatment: Treat the cells with the desired concentration of 8-Br-cAMP (e.g., 20 µM) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 8-Br-cAMP is the activation of the cAMP-dependent protein kinase (PKA) pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow.
Caption: 8-Br-cAMP signaling pathway.
Caption: General experimental workflow for studying 8-Br-cAMP effects.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Bromo-cAMP induces a proliferative response in an IL-3 dependent leukemic cell line and activates Erk 1,2 via a Shc-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of 8BTC's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of 8BTC, a novel N-acyl indoline (B122111) inhibitor of the carboxylesterase Notum, against other leading Notum inhibitors.[1][2][3] The data presented herein is intended to offer an objective analysis of its performance, supported by experimental data, to aid in research and development decisions.
Introduction to Notum Inhibition
Notum is a secreted carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.[2][4] It does so by removing a crucial palmitoleate (B1233929) group from Wnt proteins, rendering them inactive and unable to bind to their Frizzled receptors. Dysregulation of Wnt signaling is implicated in a variety of diseases, including osteoporosis, neurodegenerative disorders like Alzheimer's disease, and certain cancers. Inhibition of Notum presents a promising therapeutic strategy to restore Wnt signaling in disease states characterized by its deficiency.
This compound is the Protein Data Bank (PDB) identifier for the crystal structure of the Notum inhibitor ARUK3004558. This guide will refer to the compound as ARUK3004558 (PDB ID: this compound) for clarity.
Comparative Performance of Notum Inhibitors
The therapeutic efficacy of Notum inhibitors is primarily evaluated through biochemical and cell-based assays. The following tables summarize the quantitative performance of ARUK3004558 (this compound) in comparison to other well-characterized Notum inhibitors: LP-922056, ABC99, and ARUK3001185.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the enzymatic activity of Notum by 50%. This is typically determined using a cell-free biochemical assay with a synthetic fluorescent substrate like OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate).
| Inhibitor | PDB ID | Class | Notum IC50 (nM) |
| ARUK3004558 (analogue 4y) | This compound | Non-covalent N-acyl indoline | 3.5 |
| LP-922056 | 6T2K | Thienopyrimidine | 1.1 |
| ABC99 | N/A | N-hydroxyhydantoin carbamate | 13 |
| ARUK3001185 | N/A | Triazole | 6.7 |
Note: The specific compound with PDB ID this compound is an analogue within the N-acyl indoline series. Analogue 4y is reported as the most potent in this series.
Cellular Activity (EC50)
The half-maximal effective concentration (EC50) measures the concentration of an inhibitor required to induce 50% of the maximal response in a cell-based assay. For Notum inhibitors, this is typically the restoration of Wnt signaling in the presence of Notum, measured using a TCF/LEF luciferase reporter assay.
| Inhibitor | Notum TCF/LEF EC50 (nM) |
| ARUK3004558 (analogue 4w) | ~100 (Estimated from similar analogues) |
| LP-922056 | 23 |
| ABC99 | 89 |
| ARUK3001185 | 110 |
Note: A specific EC50 for the 4y analogue of ARUK3004558 was not found; however, related N-acyl indolines in the same study showed activity in this range.
Signaling Pathway and Mechanism of Action
Notum inhibitors, including ARUK3004558 (this compound), function by blocking the active site of the Notum enzyme. This prevents the deacylation of Wnt proteins, thereby maintaining their active, lipidated state. Active Wnt proteins can then bind to the Frizzled (FZD) and LRP5/6 co-receptor complex on the cell surface. This binding event initiates the canonical Wnt/β-catenin signaling cascade, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Caption: Mechanism of Action of ARUK3004558 (this compound).
Experimental Protocols
Notum OPTS Biochemical Assay
This assay quantifies the enzymatic activity of Notum in a cell-free system.
-
Reagents : Recombinant Notum protein, test compounds (e.g., ARUK3004558), and the fluorescent substrate OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate).
-
Procedure :
-
Test compounds, Notum protein, and OPTS are dispensed into a 384-well plate using an acoustic liquid handler.
-
The plate is incubated at room temperature for approximately 40 minutes.
-
Notum hydrolyzes the OPTS substrate, releasing a fluorescent product.
-
The endpoint fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis : The IC50 value is calculated from the concentration-response curve, representing the concentration of the inhibitor that suppresses fluorescence by 50%.
Caption: Workflow for the Notum OPTS Biochemical Assay.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the canonical Wnt signaling pathway.
-
Cell Line : HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct.
-
Procedure :
-
Seed the TCF/LEF reporter cells into a 96-well plate.
-
After cell adherence, add exogenous recombinant Wnt3a to stimulate the pathway and recombinant Notum to inhibit it.
-
Add serial dilutions of the test compound (e.g., ARUK3004558).
-
Incubate the plate for 5-16 hours at 37°C in a CO2 incubator.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence, which is proportional to the TCF/LEF transcriptional activity.
-
-
Data Analysis : The EC50 value is calculated, representing the concentration of the inhibitor that restores Wnt signaling (and thus luciferase activity) to 50% of its maximal level in the presence of Notum.
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Conclusion
The N-acyl indoline ARUK3004558 (PDB ID: this compound) demonstrates potent inhibition of Notum in biochemical assays, with an IC50 value comparable to, and in some cases exceeding, other leading inhibitors. While its cellular activity appears standard for the class, its non-covalent binding mode and high ligand efficiency make it a valuable tool for in vitro studies investigating the role of Notum in various disease models. Further studies are required to assess its in vivo efficacy, pharmacokinetic properties, and overall therapeutic potential relative to other Notum inhibitors that have progressed to in vivo testing.
References
- 1. This compound - Notum Inhibitor ARUK3004558 - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - UCL Discovery [discovery.ucl.ac.uk]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of 8BTC's Mechanism as a Potent Notum Inhibitor
For Immediate Release
A comprehensive analysis of peer-reviewed studies validates the mechanism of action of a series of N-acyl indoline (B122111) compounds, exemplified by the structure captured in PDB ID 8BTC, as potent, non-covalent inhibitors of the carboxylesterase Notum. This guide provides a detailed comparison with alternative Notum inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the fields of oncology, regenerative medicine, and neurodegenerative diseases.
Notum is a key negative regulator of the Wnt signaling pathway, exerting its effect by removing a critical palmitoleate (B1233929) group from Wnt proteins, thereby preventing their interaction with Frizzled receptors. Inhibition of Notum restores Wnt signaling, a pathway crucial for embryonic development and adult tissue homeostasis. Consequently, small-molecule inhibitors of Notum are being actively investigated as potential therapeutics for a range of diseases, including certain cancers, osteoporosis, and Alzheimer's disease.[1]
The N-acyl indoline series, from which the this compound structure originates, was developed from a covalent virtual screening hit, compound 2a .[2] Through a "designed switch" strategy, researchers successfully created potent non-covalent inhibitors with improved pharmacological profiles.
Comparative Performance of Notum Inhibitors
The following tables summarize the in vitro efficacy of the N-acyl indoline series and other notable Notum inhibitors. The data is derived from two key assays: a biochemical Notum-OPTS (Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) assay that directly measures Notum enzymatic inhibition, and a cell-based TCF/LEF (T-cell factor/lymphoid enhancer factor) reporter assay that assesses the restoration of Wnt signaling in a cellular context.
| Compound | Type | Notum IC50 (nM) [a] | TCF/LEF EC50 (nM) [b] | Reference |
| N-acyl indoline 4w | Non-covalent | 1.6 | 2.3 | "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity" (2023) |
| N-acyl indoline 4x | Non-covalent | 2.5 | 3.9 | "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity" (2023) |
| Compound 2a | Covalent | 11 | 13 | "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity" (2023) |
| LP-922056 | Non-covalent | 2.2 | 21 (human), 55 (mouse) | Tocris Bioscience, Tarver et al. (2016) |
| ABC99 | Irreversible | 13 | 89 | Cayman Chemical, Suciu et al. (2018) |
| ARUK3001185 | Non-covalent | 6.7 | 110 | MedchemExpress, Willis NJ, et al. (2022) |
| Table 1: In vitro potency of selected Notum inhibitors. |
[a] IC50 values from the Notum-OPTS biochemical assay represent the concentration of the inhibitor required to reduce Notum's enzymatic activity by 50%. [b] EC50 values from the TCF/LEF reporter assay indicate the concentration of the inhibitor needed to achieve 50% of the maximal restoration of Wnt signaling.
Experimental Protocols
Notum-OPTS Biochemical Assay
This assay quantifies the enzymatic activity of Notum through the hydrolysis of a fluorogenic substrate, OPTS.
Methodology:
-
Recombinant human Notum is incubated with the test compound at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the OPTS substrate.
-
The hydrolysis of OPTS by Notum results in a fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of the reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
TCF/LEF Reporter Cell-Based Assay
This assay measures the ability of a compound to restore Wnt signaling in cells.
Methodology:
-
HEK293 cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
The transfected cells are treated with recombinant Wnt3a to activate the Wnt signaling pathway, along with recombinant Notum to suppress it.
-
Test compounds are added at various concentrations to assess their ability to inhibit Notum and restore Wnt signaling.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability.
-
EC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the scientific context of this compound and its analogs, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for inhibitor validation.
Caption: Wnt signaling pathway and the inhibitory role of Notum.
References
Safety Operating Guide
Proper Disposal Procedures for 8BTC: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 8BTC, a potent covalent Notum inhibitor. The following procedures are based on established best practices for the disposal of hazardous research chemicals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The manufacturer, MedchemExpress, provides the SDS upon request.[1][2] It is imperative to obtain the official SDS and adhere to its specific instructions for disposal. The following guidance is based on general best practices for laboratory chemical waste management and should be supplemented with the information provided in the official SDS and your institution's and local authorities' waste disposal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
II. Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Dispose of all chemically contaminated solid materials, such as pipette tips, gloves, and empty vials, in a designated, puncture-resistant container clearly labeled for solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) carboy).
Never dispose of this compound down the drain or in regular trash. [3]
III. Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA). These are based on typical U.S. regulations and should be verified with your institution's Environmental Health and Safety (EHS) office.
| Parameter | Guideline |
| Maximum Volume of Liquid Waste | ≤ 55 gallons |
| Maximum Quantity of Solid Waste | ≤ 1 quart of acutely toxic waste or 1 kg of other solid hazardous waste |
| Storage Time Limit in SAA | Up to one year for partially filled containers |
| Removal from SAA after Full | Within three days |
IV. Step-by-Step Disposal Protocol
The following is a general experimental protocol for the disposal of a research-grade chemical like this compound in the absence of a specific SDS.
-
Obtain the Safety Data Sheet (SDS): Contact the supplier (MedchemExpress) to receive the official SDS for this compound. This document will contain specific instructions for disposal in Section 13.
-
Characterize the Waste: Based on the SDS, determine the specific hazards of the this compound waste (e.g., ignitable, corrosive, reactive, toxic).
-
Label the Waste Container: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Notum Inhibitor)," and any other information required by your institution's EHS department.
-
Store the Waste: Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department or equivalent to schedule a pickup for the hazardous waste. Trained personnel will then transport the waste to a licensed hazardous waste disposal facility.
V. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of this compound waste.
VI. Signaling Pathway Context
This compound is a covalent inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins.[4][5][6][7] The proper handling and disposal of such targeted inhibitors are essential to prevent unintended environmental exposure and ensure laboratory safety. The Wnt signaling pathway is crucial in many biological processes, and its dysregulation is implicated in various diseases.[8]
Caption: Inhibition of Notum by this compound to maintain Wnt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTUM (Wnt signaling) Library [chemdiv.com]
Essential Safety and Logistical Information for Handling 8BTC
Immediate Safety and Handling
Given that 8BTC is a covalent inhibitor, it is designed to form a stable, long-lasting bond with its target protein. This reactivity necessitates stringent handling procedures to prevent unintended exposure and potential biological effects. All personnel must be trained on the potential hazards of reactive compounds before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be inspected for tears or punctures before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood. |
Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled with the compound name, CAS number, and any hazard warnings.
Handling and Preparation:
-
All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly worn.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
-
All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: TCF/LEF Reporter Assay for Notum Inhibition
To assess the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway, a TCF/LEF (T-cell factor/lymphoid enhancer factor) reporter assay is commonly used. This assay measures the transcriptional activity of β-catenin, which is regulated by Notum.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt3a
-
Recombinant human Notum
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-incubate varying concentrations of this compound with recombinant human Notum for 30 minutes at 37°C.
-
Add recombinant Wnt3a to the this compound/Notum mixture.
-
Add the final mixture to the transfected cells. Include appropriate controls (e.g., cells with Wnt3a and Notum but no this compound, cells with Wnt3a only, vehicle control).
-
-
Further Incubation: Incubate the treated cells for another 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualization of Wnt Signaling Pathway and this compound's Mechanism of Action
The following diagrams illustrate the canonical Wnt signaling pathway and the experimental workflow for assessing this compound's inhibitory effect.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Notum.
Caption: Experimental workflow for the TCF/LEF reporter assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
